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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanopiperidine-4-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Foreword: The Strategic Importance of Physicochemical Profiling In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Among the most critical datasets are the fundamental physicochemical properties of a molecule. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. 4-Cyanopiperidine-4-carboxylic acid is a key heterocyclic building block, a Cα,Cα-disubstituted amino acid analog, frequently utilized in the synthesis of complex biologically active molecules, including potent opioid receptor modulators.[1] A comprehensive understanding of its intrinsic properties is therefore not merely an academic exercise but a strategic imperative for any research program leveraging this scaffold.

This guide provides an in-depth analysis of the core physicochemical properties of 4-Cyanopiperidine-4-carboxylic acid. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, provide validated protocols for property determination, and ground all claims in authoritative references.

Molecular and Structural Foundation

The starting point for any physicochemical assessment is a precise understanding of the molecule's structure and fundamental identifiers.

Chemical Structure:

The structure reveals a piperidine ring substituted at the 4-position with both a carboxylic acid and a nitrile group. This unique geminal disubstitution creates a chiral center and imparts distinct electronic and steric properties. The molecule possesses both an acidic center (the carboxylic acid) and a basic center (the secondary amine of the piperidine ring), making it a zwitterionic compound under certain pH conditions.

Table 1: Core Molecular Identifiers
PropertyValueSource
IUPAC Name 4-cyanopiperidine-4-carboxylic acid-
CAS Number 1205750-37-3 (for Hydrochloride Salt)[2][3]
Molecular Formula C₇H₁₀N₂O₂Calculated
Molecular Weight 154.17 g/mol Calculated
Canonical SMILES C1CNCC(C1)(C#N)C(=O)O-
InChI InChI=1S/C7H10N2O2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-4H2,(H,10,11)-
InChIKey YFGYAFULEXCRTH-UHFFFAOYSA-N-

Note: The free base is less commonly available commercially than its hydrochloride salt or N-protected derivatives.

Ionization Behavior: The pKa Constant

The acid dissociation constant, or pKa, is arguably the most influential physicochemical parameter for a drug candidate.[4][5] It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and interactions with biological targets.[6] As a zwitterionic compound, 4-Cyanopiperidine-4-carboxylic acid has two distinct pKa values.

  • pKa₁ (Carboxylic Acid): The first pKa corresponds to the deprotonation of the carboxylic acid group (-COOH -> -COO⁻). For aliphatic carboxylic acids, this value typically falls in the range of 2-5.

  • pKa₂ (Piperidine Nitrogen): The second pKa relates to the protonation of the secondary amine in the piperidine ring (-NH- -> -NH₂⁺-). For saturated cyclic amines like piperidine, this value is typically in the 9-11 range.

Understanding these two values allows for the prediction of the dominant ionic species at physiological pH (approx. 7.4). At this pH, the carboxylic acid will be deprotonated (COO⁻) and the piperidine nitrogen will be protonated (NH₂⁺), resulting in a net-neutral zwitterion.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for experimentally determining pKa values.[7] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the molecule is 50% ionized.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 4-Cyanopiperidine-4-carboxylic acid in a known volume of deionized water or a suitable co-solvent if solubility is limited.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of titrant.

  • Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa value corresponds to the pH at the midpoint of the steepest part of the curve (the equivalence point). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[8]

Causality: This method directly measures the buffering capacity of the ionizable groups. The regions of shallowest slope on the titration curve represent the points of maximum buffering, where the concentrations of the protonated and deprotonated forms are equal. By the Henderson-Hasselbalch equation, at this point, pH = pKa.

Diagram: Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Accurately weigh sample P2 Dissolve in H₂O/ Co-solvent P1->P2 P3 Calibrate pH meter P2->P3 T1 Titrate with standardized NaOH (for pKa₁) P3->T1 T2 Titrate with standardized HCl (for pKa₂) P3->T2 T3 Record pH vs. Titrant Volume T1->T3 T2->T3 A1 Plot pH vs. Volume T3->A1 A2 Calculate 1st Derivative A1->A2 A3 Identify Inflection Points A2->A3 A4 Determine pKa values A3->A4

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: The Partition Coefficient (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[9][] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

  • LogP: Represents the partitioning of the neutral species of the molecule.

  • LogD: Represents the distribution coefficient at a specific pH, accounting for all ionic species. For drug development, LogD at pH 7.4 (LogD₇.₄) is the most relevant parameter.

Given its zwitterionic nature at pH 7.4, 4-Cyanopiperidine-4-carboxylic acid is expected to have a low LogD₇.₄, indicating higher affinity for the aqueous phase than for a lipid phase.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[11][12][13]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Addition: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble). Add a small aliquot of this stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[14]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS.[15]

  • Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀ ([Compound]octanol / [Compound]aqueous)

Causality: This protocol directly simulates the partitioning of a solute between a lipophilic (n-octanol) and an aqueous phase. By ensuring mutual saturation of the phases and allowing sufficient time for equilibrium, the method provides a thermodynamically robust measurement of the compound's intrinsic lipophilicity.

Diagram: Workflow for Shake-Flask LogD Determination

G P1 Prepare pre-saturated n-octanol and buffer (pH 7.4) P2 Add compound to mixture P1->P2 P3 Shake to reach equilibrium (e.g., 24h at 25°C) P2->P3 P4 Centrifuge to separate phases P3->P4 P5 Sample aqueous phase P4->P5 P6 Sample octanol phase P4->P6 A1 Quantify concentration in each phase (LC-MS) P5->A1 P6->A1 A2 Calculate LogD = log([C]oct / [C]aq) A1->A2

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[16] It is important to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate. This mimics conditions in high-throughput screening assays.[17]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. This is a more time-consuming but more accurate measurement, crucial for later-stage development.[14]

Experimental Protocol: Kinetic Solubility by Turbidimetry

Turbidimetry, often performed using nephelometry, is a high-throughput method for assessing kinetic solubility by measuring the scattering of light caused by precipitate formation.[17][18]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution.

  • Aqueous Addition: Rapidly dilute the DMSO solutions into an aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%. This sudden change in solvent environment can induce precipitation for poorly soluble compounds.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) to allow for precipitate formation.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.[18]

  • Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal begins to rise sharply above the baseline.

Causality: This assay is designed to quickly identify solubility liabilities under non-equilibrium conditions that are common in early drug discovery. The use of a DMSO-to-buffer dilution mimics the process of adding a test compound to an aqueous biological assay, providing a highly relevant, albeit not absolute, measure of solubility.

Diagram: Workflow for Kinetic Solubility Assay

G P1 Prepare 10 mM stock in 100% DMSO P2 Create serial dilutions in DMSO microplate P1->P2 P3 Dilute samples into aqueous buffer (pH 7.4) P2->P3 P4 Incubate for 1-2 hours at 25°C P3->P4 M1 Measure turbidity (Nephelometry) P4->M1 A1 Plot Turbidity vs. Concentration M1->A1 A2 Identify precipitation point A1->A2 A3 Determine Kinetic Solubility A2->A3

Caption: Workflow for kinetic solubility determination by turbidimetry.

Analytical Characterization

Confirming the identity, structure, and purity of 4-Cyanopiperidine-4-carboxylic acid is essential. A multi-technique approach is required for comprehensive characterization.[7][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Would show characteristic signals for the non-equivalent piperidine ring protons. The chemical shifts would be influenced by the electron-withdrawing cyano and carboxyl groups.

    • ¹³C NMR: Would confirm the number of unique carbon atoms, with distinct signals for the nitrile carbon (C≡N), the carboxyl carbon (C=O), the quaternary carbon at the 4-position, and the four carbons of the piperidine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[22] Electrospray ionization (ESI) is a suitable technique, and analysis in both positive and negative ion modes would show the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expected characteristic peaks include a sharp absorption around 2240 cm⁻¹ for the nitrile (C≡N) stretch, a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and an N-H stretch from the secondary amine around 3300 cm⁻¹.

Diagram: Integrated Analytical Workflow

G cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_results Confirmation Sample 4-Cyanopiperidine- 4-carboxylic acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy Sample->IR HPLC HPLC-UV Sample->HPLC CHN Elemental Analysis (CHN) Sample->CHN Confirm_Structure Confirm Structure NMR->Confirm_Structure Confirm_MW Confirm Molecular Weight MS->Confirm_MW IR->Confirm_Structure Confirm_Purity Assess Purity >95% HPLC->Confirm_Purity CHN->Confirm_Purity

Caption: Integrated workflow for analytical characterization.

Summary and Conclusion

4-Cyanopiperidine-4-carboxylic acid is a zwitterionic molecule whose physicochemical properties are dominated by its opposing acidic and basic functional groups.

Table 2: Summary of Physicochemical Properties
ParameterExpected PropertyImplication for Drug Development
pKa₁ (Acidic) ~2-5Fully ionized (anionic) at physiological pH.
pKa₂ (Basic) ~9-11Fully ionized (cationic) at physiological pH.
Dominant Species Zwitterionic at pH 7.4High aqueous solubility, low passive permeability.
LogD₇.₄ Low / NegativePredominantly hydrophilic; may require active transport to cross membranes.
Aqueous Solubility HighFavorable for formulation but may indicate poor membrane permeability.

The high polarity and zwitterionic nature at physiological pH suggest that while this scaffold may exhibit excellent aqueous solubility, its ability to passively diffuse across biological membranes (like the gut wall or the blood-brain barrier) will be limited. This profile makes it an ideal starting point for designing molecules that target extracellular proteins or that are intended to have limited systemic exposure. Conversely, for intracellular targets, medicinal chemists would need to employ strategies such as prodrugs or N-alkylation to mask the polar functional groups and increase lipophilicity.

This guide has outlined the key physicochemical characteristics of 4-Cyanopiperidine-4-carboxylic acid and provided the robust, validated experimental frameworks necessary for their determination. By grounding synthetic efforts in a solid understanding of these foundational properties, researchers can more effectively and efficiently navigate the complex path of drug discovery and development.

References

  • 4-cyanopiperidine-4-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 26, 2026, from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved March 26, 2026, from [Link]

  • Kinetic Solubility. (n.d.). Concept Life Sciences. Retrieved March 26, 2026, from [Link]

  • LogP / LogD shake-flask method. (n.d.). Protocols.io. Retrieved March 26, 2026, from [Link]

  • N-boc-4-cyanopiperidine-4-carboxylic acid (C12H18N2O4). (2026). PubChemLite. Retrieved March 26, 2026, from [Link]

  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Retrieved March 26, 2026, from [Link]

  • Valente, A., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 26, 2026, from [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]

  • Avdeef, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

  • Avdeef, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved March 26, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. Retrieved March 26, 2026, from [Link]

  • Green, C., et al. (2004, October). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved March 26, 2026, from [Link]

  • Varadi, L., et al. (2026, January 5). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Process for producing cyanopiperidine. (n.d.). Google Patents.
  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. (2020, May 5). Journal of American Science. Retrieved March 26, 2026, from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved March 26, 2026, from [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025, November 28). ResearchGate. Retrieved March 26, 2026, from [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025, November 25). PubMed. Retrieved March 26, 2026, from [Link]

  • 4-Cyanopiperidine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Structural characterization of 4-Cyanopiperidine-4-carboxylic acid derivatives

Structural Characterization of 4-Cyanopiperidine-4-carboxylic Acid Derivatives: An Analytical Framework As a Senior Application Scientist, I frequently encounter piperidine scaffolds in the design of novel therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization of 4-Cyanopiperidine-4-carboxylic Acid Derivatives: An Analytical Framework

As a Senior Application Scientist, I frequently encounter piperidine scaffolds in the design of novel therapeutics. The 4-cyanopiperidine-4-carboxylic acid core[1] is a highly valuable bifunctional building block. By incorporating both a cyano (-C≡N) and a carboxylic acid (-COOH) group at the 4-position, chemists can access orthogonal reactivity for synthesizing complex spirocycles and peptidomimetics. However, this geminal substitution creates a congested quaternary center that demands rigorous, multi-modal structural elucidation.

This guide outlines the mechanistic reasoning and self-validating protocols required to unambiguously characterize these derivatives.

The Mechanistic Imperative of C4-Substitution

Why is characterizing this specific scaffold uniquely challenging? The zwitterionic nature of the unprotected amino acid makes it highly insoluble in standard organic solvents, complicating routine analysis. Therefore, derivatives such as N-Boc-4-cyanopiperidine-4-carboxylic acid[2] or its methyl ester[3] are typically synthesized to facilitate organic phase chromatography and NMR analysis.

The bulky N-Boc protecting group[4] and the dense C4 substituents force the piperidine ring into a distinct, rigid chair conformation. To prove the molecular structure—and specifically the axial versus equatorial orientation of the cyano and carboxyl groups—we must deploy a strategic workflow combining multidimensional NMR, High-Resolution Mass Spectrometry (HRMS), and crystallographic techniques[5].

Workflow Start 4-Cyanopiperidine-4-carboxylic Acid Derivative NMR NMR Spectroscopy (1D & 2D) Start->NMR HRMS High-Resolution Mass Spectrometry Start->HRMS XRay X-Ray Crystallography & FT-IR Start->XRay Validate Structural Validation & Conformational Analysis NMR->Validate HRMS->Validate XRay->Validate

Fig 1: Strategic analytical workflow for characterizing C4-substituted piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To unambiguously assign the quaternary C4 carbon and the surrounding piperidine protons, 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR are required. The causality here is straightforward: the C4 carbon lacks attached protons. Its resonance can only be identified via long-range ( 2 J, 3 J) couplings from the adjacent C3/C5 equatorial and axial protons using HMBC.

NMR_Logic C4 Quaternary C4 Center (No attached protons) HMBC HMBC Experiment C4 to H3/H5 Long-range coupling C4->HMBC NOESY NOESY Experiment Axial vs Equatorial NOE contacts C4->NOESY Conf Definitive Chair Conformation & Substituent Orientation HMBC->Conf NOESY->Conf

Fig 2: 2D NMR logic gate for resolving the quaternary C4 stereocenter conformation.

Protocol 1: Self-Validating NMR Acquisition for Piperidine Conformers

Objective: Acquire high-resolution NMR spectra to assign the C4 quaternary center and determine the orientation of the C4 substituents.

  • Sample Preparation: Dissolve 15-20 mg of the N-Boc-4-cyanopiperidine-4-carboxylic acid derivative in 0.6 mL of CDCl 3​ or DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability (Self-Validation Checkpoint): Before running the sample, tune and match the probe, and perform a rigorous 3D gradient shimming routine. Validation: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If it exceeds this, re-shim the magnet. This ensures that the subtle multiplet splittings of the piperidine ring protons (critical for identifying axial-axial couplings) are not obscured by poor magnetic field homogeneity.

  • 1D Acquisition: Acquire a standard 1 H spectrum (16 scans) and a 13 C{ 1 H} spectrum (1024 scans). The 13 C spectrum will reveal the diagnostic cyano and carboxyl carbons.

  • 2D HMBC Acquisition: Set up an HMBC experiment optimized for long-range coupling constants of 8 Hz. This correlates the C4 carbon with the H3 and H5 protons.

  • NOESY Analysis: Acquire a 2D NOESY spectrum (mixing time 300-500 ms) to observe through-space interactions. The axial protons at C3/C5 will show strong NOE cross-peaks with the axial substituent at C4, identifying the dominant conformer.

Quantitative Data Summary: Table 1: Expected NMR Chemical Shifts for N-Boc-4-cyanopiperidine-4-carboxylic acid derivatives[2][6].

Nucleus / Position 1 H Shift (ppm) 13 C Shift (ppm)Multiplicity / CouplingDiagnostic Value
N-Boc ( t -butyl) 1.4528.4Singlet (9H)Confirms protection
C2 / C6 (Equatorial) 4.05 - 4.2043.5Broad doubletAdjacent to N-Boc
C2 / C6 (Axial) 3.00 - 3.2043.5Broad tripletDistinguishes chair conformer
C3 / C5 (Equatorial) 2.10 - 2.2533.0MultipletHMBC coupling to C4
C3 / C5 (Axial) 1.80 - 1.9533.0MultipletNOE contacts to C4 substituent
C4 (Quaternary) N/A42.0 - 45.0N/ACore structural node
C≡N (Cyano) N/A118.5 - 120.0N/AConfirms cyano incorporation
C=O (Carboxyl) N/A172.0 - 175.0N/AConfirms acid/ester presence

High-Resolution Mass Spectrometry (HRMS)

While NMR provides atomic connectivity, HRMS provides the exact elemental composition and verifies the presence of easily ionizable functional groups. For compounds like N-Boc-4-cyanopiperidine-4-carboxylic acid (Exact Mass: 254.1266 Da)[7], electrospray ionization (ESI) is highly effective.

Protocol 2: LC-HRMS Analysis with Carryover Validation

Objective: Confirm the exact mass and fragmentation pattern of the derivative while ruling out false positives.

  • Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic acid in H 2​ O) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • System Suitability (Self-Validation Checkpoint): Inject a solvent blank, followed by a known standard (e.g., N-Boc-piperidine-4-carboxylic acid)[4]. Validation: The blank must show no peaks at the target m/z. The standard must yield a mass accuracy of 5 ppm. This proves the system is free of carryover and the Time-of-Flight (TOF) or Orbitrap analyzer is properly calibrated.

  • Sample Injection: Inject 1 µL of a 1 µg/mL sample solution using a generic C18 gradient (5% to 95% B over 5 minutes).

  • Data Analysis: Extract the chromatogram for the [M+H] + adduct at m/z 255.1339 and the sodium adduct [M+Na] + at m/z 277.1158[7]. In MS/MS mode, look for the characteristic loss of the Boc group (simultaneous loss of isobutylene, -56 Da, and CO 2​ , -44 Da).

Vibrational Spectroscopy and Crystallography

To finalize the characterization, FT-IR and X-ray crystallography are employed. FT-IR provides rapid, orthogonal confirmation of the functional groups. The C≡N stretch typically appears as a sharp, weak-to-medium band around 2230-2250 cm −1 , while the C=O stretches for the Boc group and the carboxylic acid appear strongly around 1680-1720 cm −1 [5].

If the derivative is crystallized (e.g., via slow evaporation from an ethanol/water matrix), single-crystal X-ray diffraction provides the definitive absolute configuration and solid-state conformation[5]. The piperidine ring will definitively show a chair conformation, and the dihedral angles between the carboxylate plane and the piperidine ring can be precisely measured, validating the NOESY NMR data.

Conclusion

By combining multidimensional NMR, HRMS, and crystallographic techniques, we create a robust, self-validating analytical matrix. The geminal substitution at the C4 position of 4-cyanopiperidine-4-carboxylic acid derivatives dictates a rigid conformation that must be carefully mapped to ensure downstream success in synthetic medicinal chemistry.

References

  • N-boc-4-cyanopiperidine-4-carboxylic acid (C12H18N2O4) - PubChemLite Source: uni.lu URL:[Link]

  • N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies - ResearchGate Source: researchgate.net URL:[Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data Source: organicchemistrydata.org URL:[Link]

Sources

Foundational

Thermodynamic stability of 4-Cyanopiperidine-4-carboxylic acid

Title: Thermodynamic Stability and Degradation Kinetics of 4-Cyanopiperidine-4-carboxylic Acid: A Comprehensive Technical Guide Introduction 4-Cyanopiperidine-4-carboxylic acid is a highly specialized gem-disubstituted h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Degradation Kinetics of 4-Cyanopiperidine-4-carboxylic Acid: A Comprehensive Technical Guide

Introduction 4-Cyanopiperidine-4-carboxylic acid is a highly specialized gem-disubstituted heterocyclic building block. It is frequently utilized in medicinal chemistry, notably in the synthesis of complex pharmaceutical agents such as protein kinase B (PKB/AKT) inhibitors. Due to the presence of both a cyano (-CN) and a carboxylic acid (-COOH) group on the same carbon (C4) of the piperidine ring, the molecule exhibits unique thermodynamic behaviors. Understanding its conformational stability and thermal degradation pathways is critical for drug development professionals handling this compound or its N-Boc protected derivatives[1].

Conformational Thermodynamics & Steric Causality

The thermodynamic stability of the piperidine ring is governed by the minimization of 1,3-diaxial interactions. In 4-cyanopiperidine-4-carboxylic acid, the geminal substitution at C4 forces a conformational competition between the cyano and carboxylic acid groups.

The conformational free energy (A-value) dictates the preference for the equatorial position. The cyano group, being linear and sp-hybridized, has a very small A-value (~0.2 kcal/mol), meaning it introduces minimal steric strain when placed in the axial position. Conversely, the carboxylic acid group has a significantly larger A-value (~1.4 kcal/mol). Consequently, the thermodynamic equilibrium heavily favors the chair conformer where the -COOH group is equatorial and the -CN group is axial.

Conformational_Equilibrium A Chair Conformer A Axial: -COOH Equatorial: -CN (High Steric Strain) B Chair Conformer B Axial: -CN Equatorial: -COOH (Thermodynamically Stable) A->B ΔG ≈ -1.2 kcal/mol Favored B->A

Caption: Conformational equilibrium of 4-Cyanopiperidine-4-carboxylic acid favoring the equatorial carboxyl.

Thermal Degradation Kinetics: The Decarboxylation Pathway

Structurally, 4-cyanopiperidine-4-carboxylic acid is a cyclic derivative of cyanoacetic acid. Cyanoacetic acid derivatives are notoriously susceptible to thermal decarboxylation[2]. The electron-withdrawing nature of the cyano group stabilizes the transient carbanion (or cyclic transition state) formed at the α-carbon during the loss of carbon dioxide.

When subjected to thermal stress (typically >120 °C), the compound undergoes irreversible decarboxylation to yield 4-cyanopiperidine. Under strong aqueous acidic or basic conditions, a secondary degradation pathway emerges: the hydrolysis of the nitrile group to an amide, and subsequently to a dicarboxylic acid.

Degradation_Pathways Parent 4-Cyanopiperidine-4-carboxylic acid (Intact API / Synthon) Decarb Thermal Stress (>120 °C) Parent->Decarb Hydrolysis Aqueous Stress (Acid/Base + Heat) Parent->Hydrolysis Deg1 4-Cyanopiperidine + CO2 (Primary: Decarboxylation) Decarb->Deg1 Deg2 Piperidine-4,4-dicarboxylic acid (Secondary: Nitrile Hydrolysis) Hydrolysis->Deg2

Caption: Primary thermal and hydrolytic degradation pathways of 4-Cyanopiperidine-4-carboxylic acid.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and stability parameters for 4-cyanopiperidine-4-carboxylic acid and its N-Boc protected variants[3].

Thermodynamic ParameterEstimated Value / BehaviorAnalytical MethodCausality / Mechanism
Conformational ΔG ~ -1.2 kcal/molNMR / ComputationalDriven by the large A-value difference between -COOH and -CN.
Decarboxylation Onset > 120 °CTGA / DSCCyano group stabilizes the α-carbanion, facilitating CO2 loss[2].
Hydrolytic Stability (pH 7) Highly stable (>6 months)HPLC-UVLack of catalytic hydronium/hydroxide prevents nitrile hydration.
Molecular Weight 154.17 g/mol (Free base)[4]Mass SpectrometryStandard verification of the intact parent mass.

Experimental Protocols for Stability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to differentiate between physical phase changes and chemical degradation.

Protocol A: Solid-State Thermal Analysis (DSC/TGA) Purpose: To map the thermal stability envelope and definitively identify the decarboxylation onset temperature.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into an aluminum pan.

  • Pan Selection (Crucial): Use a pinhole aluminum pan rather than a hermetically sealed one. Causality: Decarboxylation generates CO2 gas. A pinhole allows the gas to escape, preventing pan rupture and allowing the Thermogravimetric Analyzer (TGA) to accurately record the mass loss.

  • TGA Execution: Heat the sample from 25 °C to 300 °C at a ramp rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Monitor for a sharp mass drop corresponding to the loss of CO2 (~28.5% of the free base mass).

  • DSC Execution: Run a parallel sample in a Differential Scanning Calorimeter (DSC) under identical heating conditions.

  • Correlative Validation: Overlay the DSC and TGA thermograms. An endothermic peak on the DSC that perfectly aligns with the mass loss step on the TGA confirms chemical degradation (decarboxylation) rather than a simple physical melting event.

Protocol B: Solution-State Forced Degradation (HPLC-UV-MS) Purpose: To evaluate the hydrolytic stability of the cyano and carboxylic acid functional groups under accelerated stress.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in 50:50 Acetonitrile:Water.

  • Stress Aliquoting: Transfer 1 mL aliquots into three separate HPLC vials. Add 100 µL of 1N HCl to Vial 1 (Acid stress), 100 µL of 1N NaOH to Vial 2 (Base stress), and 100 µL of Water to Vial 3 (Control).

  • Thermal Incubation: Seal the vials and incubate at 60 °C for 7 days. Causality: Elevated temperature accelerates the kinetics of nitrile hydrolysis.

  • Neutralization (System Protection): Prior to injection, neutralize the acid and base samples to pH ~7. Causality: Injecting highly acidic or basic samples can strip the stationary phase of the HPLC column, invalidating subsequent runs.

  • Chromatographic Analysis: Inject 10 µL onto a C18 column using a gradient of 0.1% Trifluoroacetic acid (TFA) in water to Acetonitrile. Use UV detection at 210 nm (Causality: necessary due to the lack of strong chromophores in the piperidine ring) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Mass Balance Validation: Calculate the total peak area of the parent compound plus all degradants. A mass balance of 95-105% validates that no volatile degradants were lost and that the detector captured all degradation products.

Conclusion

4-Cyanopiperidine-4-carboxylic acid is a robust intermediate at ambient conditions but requires careful thermal management. Its identity as a cyanoacetic acid derivative makes it inherently susceptible to decarboxylation at elevated temperatures (>120 °C). By employing self-validating analytical protocols like correlative TGA/DSC and mass-balance-tracked HPLC, researchers can accurately map its stability profile and prevent downstream synthetic failures in drug development pipelines.

References

  • Title: Pyrrolo[2, 3 -d] pyrimidin derivatives as protein kinase b inhibitors (WO2009047563A1)
  • Title: 1-(tert-Butoxycarbonyl)
  • Title: Methyl N-Boc-4-cyanopiperidine-4-carboxylic acid Source: Fluorochem URL
  • Title: 4-Cyanopiperidine-4-carboxylic acid | 1206229-05-1 Source: BLD Pharm URL
  • Title: Technical Support Center: Decarboxylation of Cyanoacetic Acid Derivatives Source: Benchchem URL

Sources

Exploratory

Mechanism of action of 4-Cyanopiperidine-4-carboxylic acid in medicinal chemistry

The Strategic Utility of 4-Cyanopiperidine-4-carboxylic Acid in Modern Medicinal Chemistry: A Mechanistic and Synthetic Whitepaper Executive Summary & Introduction In the landscape of modern drug discovery, the architect...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Utility of 4-Cyanopiperidine-4-carboxylic Acid in Modern Medicinal Chemistry: A Mechanistic and Synthetic Whitepaper

Executive Summary & Introduction

In the landscape of modern drug discovery, the architectural design of small-molecule APIs relies heavily on versatile, multifunctional scaffolds. 4-Cyanopiperidine-4-carboxylic acid (often utilized in its N-Boc protected form, CAS 495415-34-4) has emerged as a privileged building block[1]. Its structural uniqueness lies in the geminal substitution at the C4 position of the piperidine ring, bearing both a strongly electron-withdrawing cyano group and a reactive carboxylic acid.

This whitepaper explores the "mechanism of action" of this scaffold from a synthetic and physicochemical perspective. We will dissect how its orthogonal reactivity enables the construction of highly specific pharmacophores, focusing on two breakthrough applications: the synthesis of ATP-competitive Protein Kinase B (AKT) inhibitors (e.g., Capivasertib/AZD5363)[2] and the development of CNS-penetrant Positive Allosteric Modulators (PAMs) for the M1 muscarinic receptor[3].

Core Mechanism 1: Scaffolding ATP-Competitive AKT Inhibitors

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers, making AKT a prime oncological target[4]. The development of ATP-competitive AKT inhibitors requires molecules that can precisely anchor into the kinase hinge region while maintaining optimal physicochemical properties.

The Orthogonal Translation of the Scaffold

To synthesize the critical 4-amino-piperidine-4-carboxamide pharmacophore found in clinical AKT inhibitors like AZD5363, chemists exploit the orthogonal reactivity of the scaffold's C4 substituents[5]:

  • Curtius Rearrangement : The C4-carboxylic acid is selectively converted to a primary amine.

  • Nitrile Hydrolysis : The C4-cyano group is subsequently hydrolyzed to a carboxylic acid, which is then subjected to amide coupling to form an extended carboxamide network[6].

This geminal amino-carboxamide motif acts as a bidentate hydrogen-bond donor/acceptor system, perfectly aligning with the ATP-binding pocket of AKT.

SyntheticPathway A 1-Boc-4-cyanopiperidine- 4-carboxylic acid B Acyl Azide Intermediate A->B DPPA, TEA (Activation) C Isocyanate Intermediate B->C Heat, Toluene (Curtius Rearrangement) D 4-Amino-4-cyanopiperidine Derivative C->D H2O / H+ (Hydrolysis) E 4-Amino-piperidine- 4-carboxamide Motif D->E H+ or OH- (Nitrile Hydrolysis)

Fig 1. Curtius rearrangement workflow translating the scaffold into an AKT inhibitor pharmacophore.

Core Mechanism 2: Enabling CNS-Penetrant M1 Receptor PAMs

Targeting the M1 muscarinic receptor offers therapeutic potential for cognitive disorders such as Alzheimer's disease. However, achieving sufficient Central Nervous System (CNS) exposure without triggering P-glycoprotein (P-gp) mediated efflux is a significant hurdle.

Physicochemical Modulation via the Cyano Group

When optimizing quinolizidinone carboxylic acid scaffolds, the incorporation of the 4-cyanopiperidine moiety proved revolutionary[3].

  • Causality of Evasion : P-gp substrates typically feature basic amines that are protonated at physiological pH. The strong electron-withdrawing inductive effect of the C4-cyano group significantly lowers the pKa of the adjacent piperidine nitrogen.

  • Result : This reduction in basicity decreases the protonation state of the molecule in vivo, allowing it to evade P-gp recognition, cross the blood-brain barrier effectively, and maintain high plasma free fractions[3].

M1Pathway A Acetylcholine (Orthosteric Site) C M1 Muscarinic Receptor (Conformational Shift) A->C B 4-Cyanopiperidine PAM (Allosteric Site) B->C Positive Modulation D Gq Protein Activation C->D E Phospholipase C (PLC) Pathway (Cognitive Enhancement) D->E

Fig 2. Allosteric modulation of the M1 muscarinic receptor by 4-cyanopiperidine-derived PAMs.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies for manipulating the 4-cyanopiperidine-4-carboxylic acid scaffold[7].

Protocol 1: Synthesis of the C4-Amino Motif via Curtius Rearrangement

Objective: Selectively convert the C4-carboxylic acid to a primary amine while preserving the cyano group.

  • Acyl Azide Formation : Dissolve 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (1.0 eq) in anhydrous toluene. Add Triethylamine (TEA, 1.5 eq) followed by Diphenylphosphoryl azide (DPPA, 1.2 eq) at 0 °C.

    • Causality: DPPA is chosen over thionyl chloride/sodium azide to safely generate the acyl azide in a one-pot reaction without forming highly explosive intermediates. The cyano group remains completely inert under these mild conditions.

  • Thermal Rearrangement : Heat the reaction mixture to 85 °C for 2 hours.

    • Causality: Thermal decomposition drives the extrusion of nitrogen gas ( N2​ ), forcing the alkyl migration to form the isocyanate intermediate. The evolution of gas serves as a visual validation of the rearrangement.

  • Hydrolysis : Cool the mixture to room temperature and add 2M aqueous HCl. Stir for 1 hour, then basify with saturated NaHCO3​ to extract the resulting 4-amino-4-cyanopiperidine derivative.

Protocol 2: Amide Coupling for Extended Pharmacophores

Objective: Couple the scaffold to a complex aryl system (as seen in M1 PAMs or AKT inhibitors).

  • Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU rapidly forms an active HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the incoming amine without reacting with the active ester.

  • Nucleophilic Attack : Add the deprotected 4-cyanopiperidine derivative (1.1 eq). Stir at room temperature for 4 hours. Monitor via LC-MS until the active ester is fully consumed.

Quantitative Data Summary

The strategic inclusion of the 4-cyanopiperidine scaffold dramatically alters the pharmacological profile of the resulting drug candidates. The table below summarizes the physicochemical shifts observed during the optimization of M1 PAMs[3].

Structural MotifM1 Receptor Potency ( IC50​ / IP)P-gp Efflux RatioCNS Penetration (Brain/Plasma Ratio)Mechanism of Action / Benefit
Unsubstituted Piperidine > 7,500 nMHigh (>5.0)Poor (< 0.1)Highly basic amine leads to protonation and rapid P-gp efflux.
4-Phenylpiperidine ~ 151 nMModerateModeratePhenyl group adds lipophilicity but fails to sufficiently lower amine pKa.
4-Cyanopiperidine < 50 nM Low (<1.5) Excellent (> 1.2) Cyano group lowers pKa, evading P-gp while maintaining high plasma free fraction.

Conclusion

4-Cyanopiperidine-4-carboxylic acid is far more than a simple structural linker; it is a highly strategic, bifunctional tool in medicinal chemistry. By leveraging the orthogonal reactivity of its geminal cyano and carboxyl groups, chemists can execute precise transformations—such as the Curtius rearrangement—to build complex, bidentate hinge-binding motifs for kinase inhibitors[5]. Simultaneously, the distinct electronic properties of the cyano group provide an elegant solution to pharmacokinetic challenges, enabling the design of CNS-penetrant, P-gp-evading allosteric modulators[3]. Mastery of this scaffold's chemistry is indispensable for modern drug development professionals.

References

  • [3] Discovery of a Selective Allosteric M1 Receptor Modulator with Suitable Development Properties Based on a Quinolizidinone Carboxylic Acid Scaffold. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [6] US10059714B2 - Protein kinase B inhibitors. Google Patents. Available at:

  • [2] Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. PMC - NIH. Available at:[Link]

  • [5] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [7] Synthetic Approaches to the New Drugs Approved during 2023. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [4] Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT. ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Cyanopiperidine-4-carboxylic Acid Derivatives: An Application Note and Detailed Protocol

Introduction The 4-cyanopiperidine-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of pharmacologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-cyanopiperidine-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of pharmacologically active compounds. Its rigid framework and the presence of two orthogonal functional groups—a nitrile and a carboxylic acid—at the C4 position allow for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated significant potential in the development of novel therapeutics, including opioid receptor modulators and other central nervous system (CNS) agents.[1][2] This application note provides a comprehensive overview of the synthetic strategies for accessing 4-cyanopiperidine-4-carboxylic acid derivatives, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.

Strategic Approaches to Synthesis

The construction of the 4-cyanopiperidine-4-carboxylic acid core can be approached through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern on the piperidine nitrogen and the availability of starting materials. Two of the most robust and widely employed methods are:

  • The Strecker Synthesis from a 4-Piperidone Precursor: This classical yet highly effective method involves the three-component reaction of a 4-piperidone, a cyanide source (e.g., potassium cyanide), and an amine, followed by hydrolysis of the resulting α-aminonitrile.[3][4] This approach is particularly advantageous for introducing diversity at the piperidine nitrogen.

  • Synthesis via a Hydantoin Intermediate: This route offers an alternative pathway that proceeds through a stable spiro-hydantoin intermediate formed from a 4-piperidone. Subsequent hydrolysis of the hydantoin ring yields the desired α-amino acid functionality, which can then be further manipulated.[5]

The piperidine nitrogen is often protected with a suitable group, such as the tert-butyloxycarbonyl (Boc) group, to prevent side reactions and to allow for selective transformations at other positions of the molecule.[6][7] The Boc group can be readily removed under acidic conditions, providing a handle for late-stage diversification.

Synthetic Workflow Overview

The following diagram illustrates the general synthetic workflows for the preparation of 4-cyanopiperidine-4-carboxylic acid derivatives.

Synthetic Workflow cluster_0 Route 1: Strecker Synthesis cluster_1 Route 2: Hydantoin Intermediate A1 N-Substituted-4-piperidone A2 α-Aminonitrile Intermediate A1->A2 KCN, NH4Cl A3 4-Amino-4-cyanopiperidine Derivative A2->A3 Purification A4 Hydrolysis A3->A4 A5 4-Cyanopiperidine-4-carboxylic Acid Derivative A4->A5 Strong Acid/Base B1 4-Piperidone B2 Piperidine-4-spiro-5'-hydantoin B1->B2 (NH4)2CO3, KCN B3 N-Boc Protection B2->B3 Boc2O, Et3N B4 Hydrolysis B3->B4 B5 1-Boc-4-aminopiperidine-4-carboxylic acid B4->B5 KOH B6 Further Derivatization B5->B6

Caption: General synthetic routes to 4-cyanopiperidine-4-carboxylic acid derivatives.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates and the final target compounds. These have been developed and optimized to ensure reproducibility and high yields.

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid via Hydantoin Intermediate

This protocol is adapted from a procedure described by Hammarström et al.[5] and is a reliable method for producing the Boc-protected title compound in good yield.

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

  • Materials:

    • 4-Piperidone monohydrate hydrochloride

    • Ammonium carbonate

    • Potassium cyanide (Caution: Highly toxic!)

    • Methanol

    • Deionized water

  • Procedure:

    • In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (1 equivalent) and ammonium carbonate (2.15 equivalents) in a mixture of methanol and deionized water.

    • Stir the mixture at room temperature until all solids have dissolved.

    • Slowly add a solution of potassium cyanide (2.1 equivalents) in deionized water to the reaction mixture. [CAUTION: Handle KCN with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will release highly toxic hydrogen cyanide gas.]

    • Seal the flask and stir the reaction mixture at room temperature for 48 hours.

    • Concentrate the reaction mixture by rotary evaporation.

    • Cool the resulting solution to induce precipitation of the product.

    • Collect the solid by vacuum filtration and wash with cold deionized water.

    • Dry the product under vacuum to yield Piperidine-4-spiro-5'-hydantoin as a white solid.

Step 2: N-Boc Protection of Piperidine-4-spiro-5'-hydantoin

  • Materials:

    • Piperidine-4-spiro-5'-hydantoin

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend Piperidine-4-spiro-5'-hydantoin (1 equivalent) in dichloromethane.

    • Add triethylamine (1 equivalent) and stir the suspension for 30 minutes.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.

    • Stir the reaction vigorously at room temperature for 72 hours.

    • Collect the resulting solid by vacuum filtration.

    • The filtrate can be worked up by washing with 1N HCl, saturated NaHCO₃, and brine, followed by drying over anhydrous MgSO₄ and concentration to yield additional product.

    • Combine the solid portions and dry under vacuum to give 1-tert-Butyloxycarbonyl-piperidine-4-spiro-5'-hydantoin.

Step 3: Hydrolysis to 1-Boc-4-aminopiperidine-4-carboxylic acid

  • Materials:

    • 1-tert-Butyloxycarbonyl-piperidine-4-spiro-5'-hydantoin

    • Potassium hydroxide (KOH)

    • Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend 1-tert-Butyloxycarbonyl-piperidine-4-spiro-5'-hydantoin (1 equivalent) in a mixture of THF and 2.0 M aqueous potassium hydroxide.

    • Stir the mixture at room temperature for 4 hours.

    • Pour the reaction mixture into a separatory funnel and separate the layers.

    • Cool the aqueous layer to 0°C and carefully adjust the pH to 6.5 with 2.0 N HCl to precipitate the product.

    • Collect the white precipitate by vacuum filtration and dry under vacuum to yield 1-Boc-4-aminopiperidine-4-carboxylic acid.

From this key intermediate, the 4-cyano derivative can be obtained through standard functional group transformations, such as a Sandmeyer-type reaction on the amino group, although direct cyanation methods from the aminonitrile are more common in the Strecker approach.

Protocol 2: Strecker Synthesis of N-Substituted-4-amino-4-cyanopiperidines

This generalized protocol illustrates the core Strecker reaction, which can be adapted for various N-substituted 4-piperidones. The subsequent hydrolysis of the nitrile to the carboxylic acid is a standard procedure.[3][8]

  • Materials:

    • N-substituted-4-piperidone (e.g., 1-benzyl-4-piperidone)

    • Ammonium chloride (NH₄Cl)

    • Potassium cyanide (KCN)

    • Ammonia solution (aqueous)

    • Methanol

  • Procedure:

    • In a sealed reaction vessel, dissolve the N-substituted-4-piperidone (1 equivalent) in methanol.

    • Add ammonium chloride (1.1 equivalents) and a concentrated aqueous solution of ammonia.

    • Stir the mixture, then add a solution of potassium cyanide (1.1 equivalents) in water. [CAUTION: Handle KCN with extreme care in a well-ventilated fume hood.]

    • Continue stirring at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-amino-4-cyanopiperidine.

Subsequent Hydrolysis to the Carboxylic Acid:

The resulting α-aminonitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[9]

  • Acidic Hydrolysis: Refluxing the α-aminonitrile in concentrated hydrochloric acid is a common method.

  • Basic Hydrolysis: Heating the α-aminonitrile with a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol can also effect the hydrolysis.

The choice of hydrolysis conditions should be made based on the stability of other functional groups present in the molecule.

Data Summary

Synthetic RouteKey Starting MaterialKey IntermediatesTypical ReagentsAdvantagesDisadvantages
Strecker Synthesis N-Substituted-4-piperidoneα-AminonitrileKCN, NH₄ClDirect installation of amino and cyano groups; versatile for N-substituents.Use of highly toxic cyanide; hydrolysis step can be harsh.
Hydantoin Route 4-PiperidoneSpiro-hydantoin(NH₄)₂CO₃, KCN, Boc₂O, KOHProceeds through stable, crystalline intermediates; good for Boc-protected derivatives.Multi-step process; requires careful pH control during hydrolysis.

Characterization

The synthesized 4-cyanopiperidine-4-carboxylic acid derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitrile (C≡N) and carboxylic acid (C=O, O-H) functional groups.[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of 4-cyanopiperidine-4-carboxylic acid derivatives is a well-established area of organic chemistry with significant applications in drug discovery. The Strecker synthesis and the hydantoin intermediate route represent two powerful and versatile strategies for accessing this important scaffold. The choice of synthetic pathway will be guided by the specific target molecule and the desired substitution patterns. The detailed protocols provided herein offer a solid foundation for researchers to successfully synthesize these valuable compounds for their own research and development endeavors.

References

  • Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
  • Kuehne, M. E., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines.
  • PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. Retrieved from [Link]

  • Wille, H., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2824-2840.
  • Acta Crystallographica Section E: Structure Reports Online. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link]

  • Sci-Hub. (1951). The Synthesis of Certain Disubstituted Piperidines. Retrieved from [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 219.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-boc-4-cyanopiperidine-4-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

  • Scribd. (n.d.). Detailed Overview of Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 77-134.
  • Al-Amiery, A. A., et al. (2020).
  • NextSDS. (n.d.). 4-Cyanopiperidine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, BIOLOGICAL SCREENING AND POM ANALYSIS OF POTENTIALLY BIOACTIVE COPPER(II) CARBOXYLATES. Retrieved from [Link]

Sources

Application

Application Note: 4-Cyanopiperidine-4-carboxylic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern targeted oncology, the transition from a biochemical hit to an orally bioavailable clinical candidate often hinges on the strategic replacement of metabolic liabilities with c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology, the transition from a biochemical hit to an orally bioavailable clinical candidate often hinges on the strategic replacement of metabolic liabilities with conformationally restricted, privileged scaffolds. 4-Cyanopiperidine-4-carboxylic acid (commonly utilized as its N-Boc protected derivative, CAS 495415-34-4) has emerged as a critical bifunctional building block in medicinal chemistry. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this scaffold to synthesize 4-amino-piperidine-4-carboxamide derivatives—the core pharmacophore of several potent pan-AKT (Protein Kinase B) inhibitors, including the clinical candidate AZD5363 (Capivasertib).

Mechanistic Rationale: Overcoming ADME/Tox Liabilities

The development of ATP-competitive AKT inhibitors was historically stalled by severe pharmacokinetic and toxicity hurdles. Early generation inhibitors, such as CCT128930, utilized a 4-amino-4-benzylpiperidine scaffold. While highly potent in vitro, this moiety suffered from rapid in vivo metabolism (high clearance) and poor oral bioavailability ()[1]. Furthermore, the basic amine of the benzylpiperidine group frequently interacted with the aromatic residues (Tyr652, Phe656) within the hERG potassium channel pore, leading to dose-limiting cardiotoxicity.

By replacing the benzylpiperidine moiety with a 4-amino-piperidine-4-carboxamide core—derived directly from 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid ()—researchers achieved a dramatic improvement in both safety and pharmacokinetic properties ()[2].

Causality of the Scaffold Swap:

  • Steric Restriction: The carboxamide substitution at the quaternary C4 position restricts the piperidine ring's conformation. This locks the molecule into a bioactive geometry that perfectly complements the hydrogen-bonding network of the AKT ATP-binding pocket.

  • hERG Mitigation: The introduction of the carboxamide alters the local pKa and reduces the overall lipophilicity (LogD) of the basic center. The added steric bulk physically disrupts the optimal geometry required for hERG binding, rescuing the cardiovascular safety profile.

  • Metabolic Stability: The rigid spiro-like nature of the highly substituted piperidine shields the core from rapid oxidative metabolism by hepatic CYPs.

Pathway Visualization: PI3K/AKT/mTOR Signaling

PI3K_AKT RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Membrane Recruitment AKT AKT (PKB) PIP3->AKT Membrane Recruitment PDK1->AKT Phosphorylates Thr308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Response Tumor Cell Survival & Proliferation AKT->Response Downstream Signaling Inhibitor AKT Inhibitor (Carboxamide Scaffold) Inhibitor->AKT ATP-Competitive Inhibition

PI3K/AKT/mTOR signaling pathway highlighting the intervention point of AKT inhibitors.

Quantitative Data: Scaffold Optimization

The transition from the benzylpiperidine to the carboxamide scaffold yielded profound improvements in the therapeutic window. The data below summarizes the pharmacological shift that enabled clinical progression.

Scaffold TypeRepresentative CompoundAKT1 IC₅₀ (nM)hERG IC₅₀ (µM)Oral Bioavailability (F%)Metabolic Liability
4-amino-4-benzylpiperidineCCT1289306< 5Low (< 10%)High (Rapid Clearance)
4-amino-piperidine-4-carboxamideAZD53633> 30High (> 40%)Low (Stable)

Data synthesized from comparative preclinical evaluations of AKT inhibitors ()[1].

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-piperidine-4-carboxamide Intermediates

The bifunctional nature of 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid requires a specific order of operations. The carboxylic acid is first coupled to an amine, while the cyano group acts as a masked primary amine, preventing zwitterionic auto-polymerization.

Synthesis_Workflow SM 1-Boc-4-Cyanopiperidine- 4-carboxylic acid Coupling Amide Coupling HATU, DIPEA, 25°C SM->Coupling Step 1 Reduction Nitrile Reduction H2, Raney Ni / Pd-C Coupling->Reduction Step 2 Deprotection Boc Deprotection HCl or TFA Reduction->Deprotection Step 3 Product 4-Amino-piperidine- 4-carboxamide Core Deprotection->Product Step 4

Step-by-step synthetic workflow for generating 4-amino-piperidine-4-carboxamide scaffolds.

Step 1: Amide Coupling (Sterically Hindered Quaternary Center) Rationale: The C4 position is a highly sterically hindered quaternary carbon. Standard carbodiimide coupling reagents (e.g., EDC/NHS) typically fail or result in poor yields. HATU is required to form a highly reactive HOAt ester, driving the amidation forward despite the steric bulk ()[3].

  • Dissolve 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMA).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at 25°C under nitrogen.

  • Add HATU (1.1 eq) in one portion. Stir the resulting solution at 25°C for 12–24 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is deemed complete when the starting material (m/z 253 [M-H]⁻) is fully consumed and the product mass (m/z [M+H]⁺ corresponding to the specific amide) constitutes >95% of the UV trace.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Nitrile Reduction Rationale: The cyano group must be reduced to a primary amine to allow subsequent coupling to the kinase-binding hinge binder (e.g., a pyrrolopyrimidine core).

  • Dissolve the intermediate from Step 1 in methanolic ammonia (7N NH₃ in MeOH). Note: Ammonia suppresses the formation of secondary amine dimers during hydrogenation.

  • Add Raney Nickel or 10% Pd/C catalyst (10% w/w).

  • Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker at 30–50 psi) for 4–8 hours.

  • Validation Checkpoint: Confirm the disappearance of the sharp nitrile C≡N stretch (~2240 cm⁻¹) via FT-IR. Confirm the primary amine mass (+4 Da from the nitrile precursor) via LC-MS.

  • Filter through Celite, wash with MeOH, and concentrate to yield the primary amine.

Protocol 2: Self-Validating In Vitro AKT1 Biochemical Assay

To validate the biological efficacy of the synthesized carboxamide derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Assay Methodology:

  • Enzyme/Substrate Preparation: Prepare a master mix containing 2 nM recombinant human AKT1 (active) and 50 nM ULight-labeled Crosstide (peptide substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well ProxiPlate. Add 50 nL of the test compound (synthesized in Protocol 1) in DMSO using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM, approximating the Km for AKT1) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of a detection mix containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho-Crosstide antibody.

  • Validation Checkpoint: Include a positive control (e.g., AZD5363) and a no-enzyme negative control on every plate. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

  • Readout: Measure the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

References

  • Nitulescu, G. M., et al. (2016). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). International Journal of Oncology, 48(3), 869-885. Available at:[Link]

  • Aswathanarayan, J. B., et al. (2026). Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. Cancers, 18(4), 578. Available at:[Link]

  • Addie, M. S., et al. (2018). Protein kinase B inhibitors. US Patent 10059714B2.

Sources

Method

Application Note: Peptide Coupling Strategies for 4-Cyanopiperidine-4-carboxylic Acid Derivatives

Introduction & Chemical Context 4-Cyanopiperidine-4-carboxylic acid is a highly valuable bifunctional building block in medicinal chemistry and drug development. It introduces a piperidine pharmacophore, a polar cyano gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-Cyanopiperidine-4-carboxylic acid is a highly valuable bifunctional building block in medicinal chemistry and drug development. It introduces a piperidine pharmacophore, a polar cyano group, and structural rigidity into peptide or small-molecule scaffolds. However, coupling this moiety to amines presents significant synthetic challenges.

The C4 position is a quaternary carbon (an α,α -disubstituted center), which creates immense steric hindrance similar to that of α -aminoisobutyric acid (Aib). Furthermore, the electron-withdrawing cyano group (-CN) alters the electronic landscape of the activated carbonyl. While it increases the electrophilicity of the intermediate, it also makes the activated species highly susceptible to premature hydrolysis or side reactions if the coupling kinetics are too slow.

Mechanistic Insights: Overcoming Steric and Electronic Barriers

To overcome the activation energy barrier imposed by the C4 quaternary center, highly reactive coupling reagents are required. Standard carbodiimide systems (e.g., EDC/HOBt) often result in low yields, sluggish kinetics, and unreacted starting materials .

The optimal strategy employs uronium/aminium-based reagents, specifically HATU. The causality behind this choice is twofold:

  • The 7-Aza Effect: HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), which stabilizes the transition state during nucleophilic attack by the incoming amine .

  • Electronic Synergy: The electron-withdrawing cyano group on the piperidine ring increases the electrophilicity of the resulting OAt-ester. When combined with the high reactivity of HOAt, it forces the coupling of even sterically encumbered primary amines.

Crucial Causality Note: Because HATU is highly reactive, mixing it directly with the amine before the carboxylic acid is activated can lead to irreversible guanidinylation of the amine. Therefore, the protocol must ensure the acid and base are mixed prior to HATU addition.

Experimental Protocol: HATU-Mediated Amide Bond Formation

The following methodology describes the coupling of 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid with a primary amine. This method is a self-validating system: the use of 3.0 equivalents of DIPEA ensures complete deprotonation of both the carboxylic acid and the aminium salt of HATU, while the extended 24-hour reaction time accounts for the sluggish kinetics of the sterically hindered C4 center .

Reagents
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid: 1.0 eq (e.g., 3.00 mmol)

  • Primary Amine (e.g., (R)-1-(4-chlorophenyl)ethanamine): 1.0–1.2 eq (3.00–3.60 mmol)

  • HATU: 1.1 eq (3.30 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq (9.00 mmol)

  • Anhydrous Dimethylacetamide (DMA) or DMF: 0.15–0.2 M relative to the acid

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (1.0 eq) and the primary amine (1.0 eq) in anhydrous DMA (20 mL).

  • Base Addition: Add DIPEA (3.0 eq) to the stirring solution at 20–25 °C. Stir for 5 minutes to ensure complete formation of the carboxylate anion.

  • Activation & Coupling: Add HATU (1.1 eq) in one single portion. The solution will typically turn a pale yellow color, indicating the formation of the HOAt active ester.

  • Reaction Monitoring: Stir the reaction mixture at 20–25 °C under a nitrogen atmosphere for 24 hours. Monitor the consumption of the active ester via LC-MS. (Note: Due to the C4 steric bulk, do not quench the reaction prematurely even if kinetics appear unusually slow).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc, ~100 mL). Wash the organic layer sequentially with distilled water (2 x 100 mL) to remove DMA/DMF and tetramethylurea (TMU) byproducts, followed by saturated aqueous NaCl (brine, 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash silica gel chromatography using an elution gradient of 20% to 50% EtOAc in isohexane (or hexanes) to afford the pure Boc-protected coupled product.

Quantitative Data: Optimization of Coupling Conditions

When standard HATU conditions yield suboptimal results (particularly with secondary amines), alternative coupling systems must be evaluated. The table below summarizes comparative data for coupling sterically hindered C4-quaternary centers.

Coupling SystemBaseSolventTemp / TimeExpected YieldCausality / Mechanistic Notes
HATU DIPEA (3 eq)DMA20°C / 24h45–60%Standard for hindered acids; HOAt ester provides anchimeric assistance. Best for primary amines.
COMU TMP (3 eq)DMF25°C / 18h50–65%Oxyma-based uronium salt; less hazardous than HATU. Highly efficient for Aib-like hindered amino acids.
EDC·HCl / Oxyma DIPEA (2 eq)DMF/DCM40°C / 12h35–45%Safer alternative to HOBt/HOAt. Mild heating is often required to overcome the quaternary center's activation barrier.
Ghosez's Reagent Pyridine (2 eq)DCM0°C to 20°C / 12h60–75%Converts acid to an acid chloride under neutral/mild conditions. Ideal for extremely hindered or unreactive secondary amines.

Process Visualizations

Workflow Step1 1. Reagent Preparation 1-Boc-4-cyanopiperidine-4-carboxylic acid + Amine + DIPEA in DMA Step2 2. Activation Add HATU at 20-25°C (Nitrogen Atmosphere) Step1->Step2 Step3 3. Coupling Reaction Stir for 24 hours (Monitor by LC-MS) Step2->Step3 Step4 4. Workup Dilute with EtOAc, Wash with H2O/Brine Step3->Step4 Step5 5. Purification Flash Silica Chromatography (EtOAc/Isohexane) Step4->Step5

Workflow for HATU-mediated peptide coupling of 4-cyanopiperidine-4-carboxylic acid.

Mechanism Acid Carboxylic Acid (Sterically Hindered) Base DIPEA Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Activation Carboxylate->HATU Uronium attack OAtEster HOAt Active Ester (Highly Electrophilic) HATU->OAtEster -TMU Amine Amine Nucleophile OAtEster->Amine Nucleophilic addition Product Amide Product (Coupled Peptide) Amine->Product -HOAt

Mechanistic pathway of HATU activation overcoming steric hindrance at the C4 quaternary center.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

  • AstraZeneca AB (2018). Protein kinase B inhibitors.
Application

Application Note: A Robust and Scalable Synthesis of 4-Cyanopiperidine-4-carboxylic Acid for Pharmaceutical Development

Abstract 4-Cyanopiperidine-4-carboxylic acid is a pivotal, non-proteinogenic α,α-disubstituted amino acid derivative, serving as a critical structural motif in the development of novel therapeutics. Its rigid piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Cyanopiperidine-4-carboxylic acid is a pivotal, non-proteinogenic α,α-disubstituted amino acid derivative, serving as a critical structural motif in the development of novel therapeutics. Its rigid piperidine core, combined with the versatile cyano and carboxylic acid functionalities at a quaternary center, makes it a highly sought-after building block for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. This application note provides a comprehensive guide to a scalable, three-step synthesis of this key intermediate, designed for implementation in process chemistry and drug development laboratories. The outlined pathway proceeds from commercially available N-Boc-4-piperidone via a cyanohydrin intermediate, followed by a robust oxidation and final deprotection. We emphasize process safety, particularly in the handling of cyanide reagents, and detail in-process controls (IPCs) to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

The synthesis of α,α-disubstituted amino acids presents unique challenges, especially when incorporating reactive functional groups like a nitrile. 4-Cyanopiperidine-4-carboxylic acid is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Traditional multicomponent reactions like the Strecker or Bucherer-Bergs syntheses, while powerful for generating α-amino acids from ketones, are not directly applicable for producing an α-cyano carboxylic acid.[2][3][4]

Our strategic approach, therefore, focuses on a sequential introduction of the cyano and carboxyl functionalities onto a suitable piperidine scaffold. This method was selected for its linear, controllable nature, which is highly amenable to scale-up.

The chosen synthetic pathway involves three key transformations:

  • Cyanohydrin Formation: Nucleophilic addition of cyanide to the carbonyl of N-Boc-4-piperidone to create the crucial C4-quaternary center with hydroxyl and cyano groups.

  • Selective Oxidation: Conversion of the tertiary alcohol of the cyanohydrin intermediate into the target carboxylic acid. This is the most critical step, requiring a selective and scalable oxidation method that avoids the use of toxic heavy metals.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final free amine product, typically as a stable salt.

This strategy avoids harsh conditions and provides clear checkpoints for quality control, making it a reliable and trustworthy method for producing high-purity material.

Logical Workflow for Synthesis

The overall process is designed for clarity and control at each stage of the chemical transformation.

G A N-Boc-4-Piperidone (Starting Material) B Step 1: Cyanohydrin Formation (NaCN, NaHSO3) A->B C N-Boc-4-hydroxy- 4-cyanopiperidine B->C IPC1 IPC 1: TLC/HPLC Monitoring B->IPC1 D Step 2: Selective Oxidation (TEMPO, NaOCl) C->D E N-Boc-4-cyanopiperidine- 4-carboxylic acid D->E IPC2 IPC 2: Reaction Completion by HPLC D->IPC2 F Step 3: Boc Deprotection (HCl in Dioxane) E->F G 4-Cyanopiperidine-4-carboxylic acid hydrochloride (Final Product) F->G IPC3 IPC 3: Confirmation of Deprotection F->IPC3

Caption: Overall synthetic workflow from starting material to final product with integrated In-Process Controls (IPCs).

Critical Safety and Handling Protocols

WARNING: The synthesis protocols described herein involve highly toxic and hazardous materials, including sodium cyanide and strong oxidizing agents. These procedures must only be performed by trained chemists in a well-ventilated fume hood with strict adherence to all institutional and governmental safety regulations.

Sodium Cyanide (NaCN) Handling

Sodium cyanide is a rapid-acting and potentially lethal poison if ingested, inhaled, or absorbed through the skin.[5] The primary hazard is the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles when handling solid NaCN or its solutions.[6][7]

  • Engineering Controls: All manipulations must occur within a certified chemical fume hood to prevent inhalation of dust or potential HCN gas.[6]

  • Storage: Store NaCN in a cool, dry, well-ventilated area, securely sealed and clearly labeled.[5][8] Crucially, it must be stored separately from acids and oxidizing agents.[6][8]

  • Quenching and Disposal: A dedicated aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide should be prepared before starting the reaction to quench any residual cyanide in the reaction mixture or on contaminated equipment. All cyanide waste must be disposed of according to hazardous waste protocols. Never pour cyanide solutions down the drain.[8]

  • Emergency Preparedness: An emergency plan must be in place. Ensure an approved cyanide antidote kit is immediately accessible and personnel are trained in its use.[7] Work in pairs; never handle cyanide alone.[9]

Detailed Synthesis Protocols

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxy-4-cyanopiperidine

This step establishes the key quaternary carbon center. The use of sodium bisulfite in situ generates the cyanohydrin adduct, which is a safer and more controlled method than using HCN gas directly.

Reaction Scheme: N-Boc-4-Piperidone + NaCN/NaHSO₃ → 1-(tert-Butoxycarbonyl)-4-hydroxy-4-cyanopiperidine

Materials and Equipment:

  • N-Boc-4-piperidone

  • Sodium Cyanide (NaCN)

  • Sodium Metabisulfite (or Sodium Bisulfite, NaHSO₃)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel

Procedure:

  • Vessel Setup: Charge the reaction vessel with N-Boc-4-piperidone (1.0 eq) and Dichloromethane (5-10 volumes). Begin stirring to fully dissolve the starting material.

  • Bisulfite Addition: In a separate container, dissolve sodium metabisulfite (1.1 eq) in deionized water (3-5 volumes). Add this solution to the reaction vessel.

  • Temperature Control: Cool the biphasic mixture to 0-5 °C using a chiller.

  • Cyanide Addition: In a separate container, dissolve sodium cyanide (1.2 eq) in deionized water (3-5 volumes). CAUTION: Handle NaCN with extreme care (see Section 2.1).

  • Using an addition funnel, add the NaCN solution dropwise to the vigorously stirred reaction mixture over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • Reaction Monitoring (IPC): After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: a. Separate the organic and aqueous layers. b. Extract the aqueous layer with DCM (2 x 3 volumes). c. Combine all organic layers. d. Wash the combined organic phase sequentially with saturated NaHCO₃ solution (1 x 3 volumes) and brine (1 x 3 volumes). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white to off-white solid.

Expected Outcome: The product, 1-(tert-butoxycarbonyl)-4-hydroxy-4-cyanopiperidine, is typically obtained in >90% yield and can often be used in the next step without further purification.

Protocol 2: Oxidation to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic Acid

This protocol utilizes a TEMPO-catalyzed oxidation, a green and efficient method for converting alcohols to carboxylic acids. It avoids the use of stoichiometric heavy metal oxidants, which are problematic for scale-up due to waste disposal and product contamination concerns.

Mechanism Overview: TEMPO-Catalyzed Oxidation The catalytic cycle involves the oxidation of TEMPO by a stoichiometric oxidant (like bleach) to form the active oxoammonium ion, which then oxidizes the alcohol, regenerating TEMPO.

G cluster_0 Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl (Stoichiometric Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH(OH)-R' (Substrate) Hydroxylamine->TEMPO NaOCl

Caption: Simplified catalytic cycle for TEMPO-mediated oxidation.

Materials and Equipment:

  • 1-(tert-Butoxycarbonyl)-4-hydroxy-4-cyanopiperidine (from Protocol 1)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium Hypochlorite (NaOCl, commercial bleach, ~10-15% solution)

  • Potassium Bromide (KBr)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile or Dichloromethane

  • 2-Methyl-2-butene (optional, for quenching)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Aqueous Hydrochloric Acid (1M HCl)

Procedure:

  • Vessel Setup: Charge the reaction vessel with the cyanohydrin (1.0 eq), acetonitrile or DCM (10 volumes), and a saturated aqueous solution of NaHCO₃ and KBr (0.1 eq).

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) to the mixture.

  • Temperature Control: Cool the reaction mixture to 0-5 °C.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution dropwise, maintaining the internal temperature below 15 °C. The reaction is often exothermic.

  • Reaction Monitoring (IPC): Monitor the reaction by HPLC for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once complete, quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative. Alternatively, 2-methyl-2-butene can be used.

  • Work-up: a. Allow the mixture to warm to room temperature and separate the layers. b. Discard the organic layer. c. Wash the aqueous layer with ethyl acetate (2 x 3 volumes) to remove TEMPO residues. d. Cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with 1M HCl. e. Extract the acidified aqueous layer with ethyl acetate (3 x 5 volumes). f. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Expected Outcome: The product, 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, is typically isolated as a white solid in 75-85% yield.

Protocol 3: Deprotection to 4-Cyanopiperidine-4-carboxylic Acid Hydrochloride

The final step is a standard acid-catalyzed cleavage of the Boc protecting group.

Reaction Scheme: N-Boc-4-cyanopiperidine-4-carboxylic acid + HCl → 4-Cyanopiperidine-4-carboxylic Acid Hydrochloride

Materials and Equipment:

  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (from Protocol 2)

  • 4M HCl in 1,4-Dioxane (or other suitable solvent like Ethyl Acetate)

  • Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

  • Reaction vessel with stirrer and nitrogen inlet

Procedure:

  • Vessel Setup: Charge the reaction vessel with the Boc-protected acid (1.0 eq).

  • Acid Addition: Under a nitrogen atmosphere, add 4M HCl in dioxane (5-10 volumes).

  • Reaction Monitoring (IPC): Stir the mixture at room temperature. Effervescence (isobutylene and CO₂ evolution) should be observed. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Product Isolation: a. Upon completion, add an anti-solvent such as diethyl ether or MTBE (10-20 volumes) to precipitate the hydrochloride salt. b. Stir the resulting slurry for 1-2 hours at 0-5 °C to maximize precipitation. c. Collect the solid product by filtration. d. Wash the filter cake with the anti-solvent (2 x 3 volumes). e. Dry the product under vacuum at 40-50 °C.

Expected Outcome: The final product, 4-Cyanopiperidine-4-carboxylic acid hydrochloride, is obtained as a stable, crystalline solid in >95% yield.

Data Summary and Characterization

The following table summarizes the expected outcomes for a theoretical 100g scale synthesis starting from N-Boc-4-piperidone.

StepProductStarting Mass (g)Theoretical Yield (g)Expected Yield Range (g)Expected Molar Yield (%)Purity (by HPLC)
1N-Boc-4-hydroxy-4-cyanopiperidine100.0113.5102 - 10890 - 95>95%
2N-Boc-4-cyano-4-carboxylic acid102.0106.980 - 9175 - 85>98%
34-Cyano-4-carboxylic acid HCl80.059.957 - 5995 - 98>99%

Characterization of Final Product (4-Cyanopiperidine-4-carboxylic Acid Hydrochloride):

  • Appearance: White to off-white crystalline solid

  • ¹H NMR: Spectra should confirm the absence of the Boc group (no signal at ~1.4 ppm) and show characteristic piperidine ring protons.

  • ¹³C NMR: Presence of signals for the nitrile, carboxylic acid, and piperidine carbons.

  • Mass Spectrometry (ESI+): Calculated m/z for C₇H₁₀N₂O₂ should match the observed parent ion.

  • HPLC: Purity should be ≥99% with defined standards.

References

  • United Chemicals. (2025, April 24). Sodium Cyanide Use Safety Guidelines: Essential Knowledge for Safe Handling.
  • Camachem. (2026, January 7). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
  • Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
  • 911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor.
  • Google Patents. US7348435B2 - Process for producing cyanopiperidine.
  • SafeRack. Sodium Cyanide (NaCN) Handling.
  • Abdel-Malek, H. A., & Ewies, E. F. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Halpern, M.
  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Alfa Chemistry. Bucherer-Bergs Reaction.
  • Wikipedia. Bucherer–Bergs reaction.
  • Google Patents. WO 2012/069948 Al - Common Organic Chemistry.
  • Googleapis.com.
  • Biomedres. (2022, August 12).
  • PMC.
  • Sigma-Aldrich. 4-Cyano-4-phenylpiperidine 96 51304-58-6.
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate. (2026, February 6). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil | Request PDF.
  • Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | 495415-34-4.
  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.

Sources

Method

Application Notes and Protocols for NMR Spectroscopy of 4-Cyanopiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Cyanopiperidine-4-carboxylic acid and the Role of NMR 4-Cyanopiperidine-4-carboxylic acid and its derivatives are import...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Cyanopiperidine-4-carboxylic acid and the Role of NMR

4-Cyanopiperidine-4-carboxylic acid and its derivatives are important building blocks in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmaceutical compounds, including inhibitors of various enzymes and modulators of receptors.[1][2] The precise structural characterization and purity assessment of these molecules are paramount to ensure the reliability and reproducibility of drug discovery and development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and purity of a sample.[3]

This comprehensive guide provides detailed protocols for the acquisition and analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra of 4-Cyanopiperidine-4-carboxylic acid. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to obtain high-quality NMR data for this and similar small molecules.

PART 1: Physicochemical Properties and Sample Preparation

A thorough understanding of the analyte's properties is crucial for successful NMR analysis.

Physicochemical Properties of 4-Cyanopiperidine-4-carboxylic acid and its Analogs:

PropertyValue/InformationSource
Molecular FormulaC₁₂H₁₈N₂O₄ (for N-Boc protected)[4]
Physical FormSolid / Crystalline Powder[1][5]
SolubilitySoluble in Chloroform, Miscible in water[1][6]
StabilityStable under normal conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[6][7][8]
Protocol 1: Sample Preparation for NMR Spectroscopy

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[9]

Materials:

  • 4-Cyanopiperidine-4-carboxylic acid (or its derivative)

  • High-quality 5 mm NMR tubes[10]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)[11][12]

  • Internal standard (optional, for quantitative NMR) such as TMS, maleic acid, or other certified reference materials.[11][13][14][15]

  • Glass Pasteur pipette

  • Small vial for dissolution[11]

Step-by-Step Procedure:

  • Determine the appropriate amount of sample:

    • For ¹H NMR, use 5-25 mg of the compound.[11][16]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[11][16]

  • Select a suitable deuterated solvent:

    • The choice of solvent is critical. It must dissolve the sample completely and should not have signals that overlap with the analyte's signals.[10]

    • Given the carboxylic acid and nitrile functionalities, DMSO-d₆ is often a good starting choice due to its high polarity. For N-protected analogs, CDCl₃ might be suitable.[1] If the sample is a salt, D₂O is a good option.

  • Dissolve the sample:

    • Weigh the desired amount of 4-Cyanopiperidine-4-carboxylic acid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] This corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube.[10][16]

    • Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.[11]

  • Filter if necessary:

    • If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[11][16] Undissolved solids will degrade the quality of the NMR spectrum.[9]

  • Add an internal standard (for qNMR):

    • For quantitative analysis, a precisely weighed amount of a certified internal standard should be added to the sample.[14][15] The standard's peaks should not overlap with the analyte's peaks.

  • Cap and label the NMR tube:

    • Securely cap the NMR tube and label it clearly with the sample identification. Avoid using paper labels or tape on the part of the tube that will be inside the spectrometer.[12][16]

PART 2: NMR Data Acquisition Protocols

The following protocols are designed for a standard modern NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and the sample concentration.

Protocol 2: 1D ¹H NMR Spectroscopy

This is the fundamental experiment for structural elucidation, providing information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse (e.g., zg30)A simple and robust pulse sequence for routine ¹H spectra.
Spectral Width~16 ppm (e.g., -2 to 14 ppm)To encompass the expected chemical shift range, including the acidic proton.[17]
Number of Scans8-16Sufficient for a good signal-to-noise ratio with the recommended sample concentration.
Relaxation Delay (d1)1-2 secondsAllows for sufficient relaxation of the protons between scans.
Acquisition Time2-4 secondsProvides adequate digital resolution.

Expected ¹H NMR Spectral Features:

  • Piperidine Ring Protons: These will appear as complex multiplets in the aliphatic region, typically between 1.5 and 4.0 ppm. The protons alpha to the nitrogen will be the most downfield.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10-13 ppm.[18][19] Its chemical shift can be concentration-dependent.[17] To confirm this peak, a D₂O exchange experiment can be performed, which will cause the -COOH signal to disappear.[17]

Protocol 3: 1D ¹³C{¹H} NMR Spectroscopy

This experiment provides information on the number of different types of carbon atoms in the molecule. The {¹H} indicates that the protons are decoupled, resulting in a spectrum of singlets for each carbon.

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard proton-decoupled (e.g., zgpg30)Provides a simple spectrum with one peak per unique carbon.
Spectral Width~200 ppm (e.g., 0 to 200 ppm)To cover the full range of expected carbon chemical shifts.
Number of Scans1024 or more¹³C has a low natural abundance and is less sensitive than ¹H, requiring more scans.
Relaxation Delay (d1)2 secondsA standard delay for most small molecules.

Expected ¹³C NMR Spectral Features:

  • Carboxyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the range of 160-185 ppm.[18][19]

  • Nitrile Carbon (-CN): The cyano group carbon typically resonates in the range of 115-125 ppm.

  • Piperidine Ring Carbons: These will appear in the aliphatic region, generally between 20 and 60 ppm.[20][21] The carbon atom attached to the nitrogen will be the most downfield.

  • Quaternary Carbon (C4): The carbon bearing the cyano and carboxyl groups will be a quaternary carbon and may have a weaker signal due to a longer relaxation time.

Protocol 4: 2D Correlation Spectroscopy (COSY)

COSY is a homonuclear correlation experiment that shows which protons are coupled to each other, typically through two or three bonds.[22]

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard COSY (e.g., cosygpqf)A robust and widely used COSY pulse sequence.
Spectral WidthSame as ¹H NMRTo correlate all proton signals.
Number of Increments256-512 in the indirect dimension (F1)Determines the resolution in the indirect dimension.
Number of Scans2-4 per incrementBalances signal-to-noise with experiment time.

Data Interpretation:

  • The 1D ¹H spectrum appears on the diagonal.

  • Off-diagonal cross-peaks indicate that the two protons at those chemical shifts are J-coupled. This is invaluable for tracing the connectivity of the piperidine ring protons.

Protocol 5: 2D Heteronuclear Single Quantum Coherence (HSQC)

HSQC is a heteronuclear correlation experiment that shows which protons are directly attached to which carbon atoms (one-bond ¹H-¹³C correlations).[22]

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard HSQC (e.g., hsqcedetgpsisp2.2)A sensitivity-enhanced and edited HSQC sequence that can distinguish CH/CH₃ from CH₂ signals by phase.
Spectral Width (F2 - ¹H)Same as ¹H NMR
Spectral Width (F1 - ¹³C)Same as ¹³C NMR
Number of Increments128-256 in F1
Number of Scans4-8 per increment

Data Interpretation:

  • Each cross-peak in the 2D spectrum corresponds to a proton and the carbon it is directly bonded to.

  • This experiment is crucial for unambiguously assigning the ¹H and ¹³C signals of the piperidine ring.

Protocol 6: 2D Heteronuclear Multiple Bond Correlation (HMBC)

HMBC is a heteronuclear correlation experiment that shows longer-range couplings between protons and carbons, typically over two or three bonds.[23][24]

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard HMBC (e.g., hmbcgplpndqf)A robust HMBC pulse sequence.
Spectral Width (F2 - ¹H)Same as ¹H NMR
Spectral Width (F1 - ¹³C)Same as ¹³C NMR
Long-range coupling delayOptimized for ~8 HzThis value can be adjusted to enhance correlations over different numbers of bonds.
Number of Increments256-512 in F1
Number of Scans8-16 per increment

Data Interpretation:

  • Cross-peaks show correlations between protons and carbons that are two or three bonds apart.

  • This is particularly useful for identifying the quaternary carbon (C4) by observing correlations from the neighboring piperidine protons to this carbon. It also helps to confirm the overall carbon skeleton.

PART 3: Data Processing and Visualization

Accurate data processing is as important as data acquisition for obtaining a high-quality, interpretable NMR spectrum.[25][26][27]

Workflow for NMR Data Processing

G FID Raw FID Data FT Fourier Transformation FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Referencing Baseline->Calibrate Integrate Peak Integration Calibrate->Integrate Analyze Spectral Analysis Integrate->Analyze

Caption: Standard workflow for processing 1D NMR data.

Step-by-Step Data Processing:

  • Fourier Transformation (FT): The raw data (Free Induction Decay - FID) is converted from the time domain to the frequency domain to produce the spectrum.[25]

  • Phase Correction: The phases of the peaks are adjusted manually or automatically to be purely absorptive (all peaks pointing up).[25]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[25]

  • Referencing: The chemical shift axis is calibrated by setting a known peak (e.g., the residual solvent peak or an internal standard like TMS) to its literature value.

  • Integration: The areas under the peaks are integrated to determine the relative ratios of the protons.

  • Peak Picking: The exact chemical shifts of the peaks are determined.

Visualizing NMR Correlations

The following diagram illustrates the key expected 2D NMR correlations for 4-Cyanopiperidine-4-carboxylic acid.

G cluster_mol 4-Cyanopiperidine-4-carboxylic acid Structure cluster_correlations Expected 2D NMR Correlations mol H2_H3 H2/6 ↔ H3/5 H3_H2 H3/5 ↔ H2/6 H2_C2 H2/6 → C2/6 H3_C3 H3/5 → C3/5 H2_C3 H2/6 → C3/5 H2_C4 H2/6 → C4 H3_C2 H3/5 → C2/6 H3_C4 H3/5 → C4 H2_CN H2/6 → CN H2_COOH H2/6 → COOH COSY COSY (¹H-¹H) COSY->H2_H3 COSY->H3_H2 HSQC HSQC (¹JCH) HSQC->H2_C2 HSQC->H3_C3 HMBC HMBC (ⁿJCH) HMBC->H2_C3 HMBC->H2_C4 HMBC->H3_C2 HMBC->H3_C4 HMBC->H2_CN HMBC->H2_COOH

Caption: Diagram of expected COSY, HSQC, and HMBC correlations.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive NMR analysis of 4-Cyanopiperidine-4-carboxylic acid. By systematically applying 1D and 2D NMR techniques, researchers can confidently determine the structure, confirm the identity, and assess the purity of this important synthetic intermediate. The principles and methodologies described herein are broadly applicable to the structural elucidation of a wide range of small organic molecules in the field of drug discovery and development.

References

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. Retrieved from [Link]

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. Retrieved from [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Small, D. M., & Hamilton, J. A. (1980). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 21(1), 105–111. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • MetaboLab. (n.d.). Basic 1D-NMR Data Processing. Retrieved from [Link]

  • Harris, R. K. (2011). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(17), 4504–4506. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • Cholli, A. L. (1990). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 44(7), 1224–1227. Retrieved from [Link]

  • ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Université de Montréal. (n.d.). Welcome to the NMR tutorials. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, C. A. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(25), 9491–9497. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • S-Al-Showiman, S. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1335–1339. Retrieved from [Link]

  • Pielenz, F. (2017). Introduction to NMR data processing and analysis with Origin. Friedrich Schiller University Jena. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1650. Retrieved from [Link]

  • Mechqoq, H. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Retrieved from [Link]

  • van der Zwan, G., & van der Graaf, M. (2012). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 50(11), 725–730. Retrieved from [Link]

  • University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Madhu, & Suryaprakash, N. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Chemical Communications, 56(46), 6215–6218. Retrieved from [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944–1953. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ³¹P NMR chemical shifts δ [ppm] and coupling constants J [Hz] of 1, 2, and 2aq. Retrieved from [Link]

  • Separation Science. (2023, December 9). Certified reference materials for quantitative NMR. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NMR Spectral Databases. Retrieved from [Link]

  • Chem-Space. (n.d.). 4-cyanopiperidine-4-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). N-boc-4-cyanopiperidine-4-carboxylic acid (C12H18N2O4). Retrieved from [Link]

  • Reich, H. J. (2020, February 14). ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shift values of compound 1. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Strategic Boc-Protection of 4-Cyanopiperidine-4-carboxylic Acid for Advanced Synthesis

Abstract The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development.[1] Its utility lies in its ability t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development.[1] Its utility lies in its ability to mask the nucleophilicity of amines, its stability across a wide array of reaction conditions, and the mild acidic conditions required for its removal.[1][2] This guide provides a detailed protocol for the N-Boc protection of 4-cyanopiperidine-4-carboxylic acid, a bifunctional building block of significant interest in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method. We will delve into the mechanistic underpinnings of the reaction, the rationale for specific experimental parameters, and a comprehensive, step-by-step procedure.

Introduction: The Strategic Imperative for Boc Protection

4-Cyanopiperidine-4-carboxylic acid is a valuable scaffold, presenting two distinct functional groups: a secondary amine and a carboxylic acid. This bifunctionality allows for diverse synthetic elaborations. However, to achieve selective modification at the carboxylic acid terminus (e.g., amide bond formation or esterification), the more nucleophilic piperidine nitrogen must be protected.

The Boc group is the protector of choice in this scenario due to its orthogonality with many common protecting groups and its resilience to basic and nucleophilic conditions, which are often employed in subsequent synthetic steps.[2][3] The protection of 4-cyanopiperidine-4-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) yields 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, a key intermediate for further derivatization.

Reaction Mechanism and Rationale

The Boc protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected product and a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol.[4]

The reaction is typically conducted in the presence of a base. For a substrate like 4-cyanopiperidine-4-carboxylic acid, which possesses an acidic carboxylic acid proton, the base serves a dual purpose:

  • Deprotonation of the Carboxylic Acid: The base deprotonates the carboxylic acid, forming a carboxylate salt. This enhances the solubility of the starting material in aqueous or polar aprotic solvents.

  • Neutralization of the Piperidinium Salt: If the starting material is in its hydrochloride salt form, the base neutralizes the salt to generate the free amine, which is the active nucleophile required for the reaction.

  • Scavenging Protons: The base neutralizes any protons generated during the reaction, driving the equilibrium towards the product.

Commonly used bases for this transformation include sodium hydroxide, sodium bicarbonate, or triethylamine (TEA).[] The choice of base and solvent system is critical for achieving high yields and purity.

Reaction Workflow Diagram

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve 4-Cyanopiperidine-4-carboxylic acid in Solvent/Base Mixture Cool Cool Reaction Mixture to 0 °C Start->Cool Add_Boc Add (Boc)₂O Portion-wise Cool->Add_Boc Stir Stir at Room Temperature Add_Boc->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Acidify with 1M HCl Monitor->Quench Upon Completion Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Crystallization/Chromatography (if necessary) Concentrate->Purify

Caption: Experimental workflow for the Boc-protection of 4-cyanopiperidine-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc-protection of amino acids and related piperidine derivatives.[][6][7]

Materials and Reagents:

  • 4-Cyanopiperidine-4-carboxylic acid (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)[8]

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-cyanopiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (1.1 eq) or sodium bicarbonate (2.2 eq) to the mixture and stir until all solids have dissolved. The use of a base is crucial for the deprotonation of the carboxylic acid and neutralization of the piperidine if it is in a salt form.[]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the cooled, stirring solution.[1] The portion-wise addition helps to maintain the temperature and ensure efficient mixing.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and cool it in an ice bath.

    • Carefully acidify the solution to a pH of 2-3 with 1 M HCl. The product should precipitate out as a white solid. If it oils out, proceed with extraction.

    • Extract the aqueous layer three times with ethyl acetate.

  • Isolation and Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude N-Boc-4-cyanopiperidine-4-carboxylic acid can be further purified by crystallization or flash column chromatography if necessary.

Quantitative Data and Reaction Parameters

ParameterRecommended Condition/ValueRationale
Stoichiometry
4-Cyanopiperidine-4-carboxylic acid1.0 equivalentLimiting reagent.
(Boc)₂O1.1 - 1.2 equivalentsA slight excess ensures complete reaction of the starting material.
Base (NaOH)1.1 equivalentsTo deprotonate the carboxylic acid and neutralize the amine salt.
Base (NaHCO₃)2.2 equivalentsA weaker base, requiring a larger excess to drive the reaction.
Solvent System Dioxane/Water (1:1) or THF/Water (1:1)A mixed solvent system is necessary to dissolve both the polar starting material and the less polar (Boc)₂O.[]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at ambient temperature to ensure completion.
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion, but should be monitored.[1]
pH for Work-up 2 - 3Protonates the carboxylic acid of the product, making it less water-soluble and facilitating extraction into an organic solvent.

Mechanistic Diagram

Caption: Mechanism of N-Boc protection of a secondary amine with di-tert-butyl dicarbonate.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider adding an additional portion of (Boc)₂O or extending the reaction time. Ensure the base is of good quality and used in the correct stoichiometry.

  • Low Yield: Poor yields can result from incomplete extraction. Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) during work-up to fully protonate the product's carboxylic acid. Perform multiple extractions with the organic solvent.

  • Formation of Side Products: While generally a clean reaction, the use of a strong base like NaOH with prolonged reaction times or elevated temperatures can potentially lead to hydrolysis of the nitrile group. Using a milder base like NaHCO₃ can mitigate this.[9]

  • Starting Material Solubility: If the starting material is poorly soluble in the initial solvent mixture, gentle warming can be applied before cooling for the addition of (Boc)₂O.

Conclusion

The Boc protection of 4-cyanopiperidine-4-carboxylic acid is a critical step in the synthesis of more complex molecules for pharmaceutical and materials science applications. The protocol detailed herein provides a reliable and reproducible method for achieving this transformation in high yield. By understanding the underlying mechanism and the rationale for the chosen reaction conditions, researchers can effectively implement and adapt this procedure for their specific synthetic needs.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Wikipedia contributors. (2024, February 21). Di-tert-butyl dicarbonate. In Wikipedia, The Free Encyclopedia. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). [Link]

  • Boukachabia, M., Merabet-Khelassi, M., & Riant, O. (2025). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry, 23, 2172-2179. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). DI-TERT-BUTYL-DICARBONATE (DIBOC). [Link]

  • Wikipedia contributors. (2023, November 18). Tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Slanina, T., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(1), 123. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • PubChemLite. (n.d.). N-boc-4-cyanopiperidine-4-carboxylic acid (C12H18N2O4). [Link]

  • Wikipedia contributors. (2023, December 2). Isonipecotic acid. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Method

Overcoming Steric and Electronic Hurdles: Amide Bond Formation with 4-Cyanopiperidine-4-Carboxylic Acid

Executive Summary The synthesis of highly functionalized piperidine scaffolds is a cornerstone of modern drug discovery. Among these, 4-cyanopiperidine-4-carboxylic acid (typically utilized as its N-Boc protected derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized piperidine scaffolds is a cornerstone of modern drug discovery. Among these, 4-cyanopiperidine-4-carboxylic acid (typically utilized as its N-Boc protected derivative, CAS 495415-34-4) is a highly prized bifunctional building block [1]. However, coupling this carboxylic acid with amines presents a formidable synthetic challenge. The C4 position is a fully substituted quaternary carbon, creating immense steric hindrance that blocks the Bürgi-Dunitz trajectory of incoming nucleophiles. Furthermore, the strongly electron-withdrawing α -cyano group reduces the nucleophilicity of the intermediate carboxylate, slowing down the initial activation step with standard coupling reagents.

This application note provides a comprehensive, self-validating guide to selecting and executing the optimal amide bond formation techniques for this challenging substrate, moving beyond traditional uronium salts to leverage highly reactive acyl fluorides and neutral acid chlorides.

Mechanistic Analysis & Causality in Reagent Selection

To achieve high-yielding amide bonds with 4-cyanopiperidine-4-carboxylic acid, one must understand the failure modes of conventional peptide coupling protocols.

The Failure of Standard Uronium/Phosphonium Salts (HATU, PyBOP)

Standard reagents like HATU or EDC/HOBt operate by forming an active ester (e.g., an OBt or OAt ester). While highly efficient for standard amino acids, these active esters are exceptionally bulky. When formed at the quaternary C4 position of the piperidine ring—which is already congested by the cyano group and the axial/equatorial ring protons—the steric clash prevents the incoming amine from successfully attacking the carbonyl carbon [2]. This results in sluggish kinetics, incomplete conversion, and the eventual hydrolysis of the active ester back to the starting material.

The Advantage of the Quaternary Center

While sterics are a hindrance, the quaternary nature of the C4 carbon provides a distinct mechanistic advantage: there is no α -proton . Consequently, racemization via oxazolone formation or base-catalyzed enolization is impossible [3]. This allows chemists to employ highly reactive, "harsh" activation methods (such as acyl halides) without the risk of epimerization that typically plagues peptide synthesis.

Optimal Strategies: Acyl Fluorides and Acid Chlorides
  • Acyl Fluorides (via TFFH): Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) converts the carboxylic acid into an acyl fluoride in situ. Fluorine has a small van der Waals radius (1.47 Å), drastically reducing the steric bulk at the electrophilic center compared to an OAt ester, thereby facilitating amine attack. Furthermore, acyl fluorides are uniquely stable against hydrolysis while remaining highly reactive toward amines [4].

  • Acid Chlorides (via Ghosez's Reagent): 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) converts carboxylic acids to acid chlorides under strictly neutral conditions. This is critical because traditional chlorinating agents (like SOCl 2​ or oxalyl chloride with DMF) generate HCl, which can prematurely cleave the N-Boc protecting group of the piperidine scaffold [5].

Reaction Pathways & Decision Matrix

AmideCoupling Start N-Boc-4-Cyanopiperidine- 4-Carboxylic Acid Cond1 Primary / Unhindered Amines (High Nucleophilicity) Start->Cond1 Pathway A Cond2 Secondary / Hindered Amines (Low Nucleophilicity) Start->Cond2 Pathway B HATU HATU / DIPEA / DMF (OAt Active Ester) Cond1->HATU TFFH TFFH / DIPEA / DCM (Acyl Fluoride) Cond2->TFFH Ghosez Ghosez's Reagent / DCM (Acid Chloride) Cond2->Ghosez Prod1 Amide Product Moderate Yield (40-60%) HATU->Prod1 Slow kinetics Steric clash Prod2 Amide Product High Yield (75-95%) TFFH->Prod2 Small leaving group (F-) Fast addition Ghosez->Prod2 Highly electrophilic Neutral activation

Fig 1: Reaction pathways for 4-cyanopiperidine-4-carboxylic acid amidation via steric constraints.

Quantitative Data Summary

The following table summarizes the expected performance of various coupling strategies when reacting N-Boc-4-cyanopiperidine-4-carboxylic acid with a sterically hindered secondary amine (e.g., N-methylaniline) at 25 °C.

Coupling Reagent / MethodIntermediate FormedBaseSolventRxn Time (Activation + Coupling)Expected YieldSide Reactions / Notes
HATU OAt Active EsterDIPEA (3 eq)DMF30 min + 24 hrs15 - 40%High recovery of unreacted acid.
EDC / HOBt OBt Active EsterDIPEA (3 eq)DCM30 min + 48 hrs< 10%Severe steric blockage.
TFFH Acyl FluorideDIPEA (3 eq)DCM45 min + 12 hrs75 - 85%Clean profile; requires dry solvent.
Ghosez's Reagent Acid ChloridePyridine (3 eq)DCM60 min + 4 hrs80 - 95%Neutral activation preserves N-Boc.
Oxalyl Chloride Acid ChlorideNone (cat. DMF)DCM60 min + 4 hrs40 - 50%HCl byproduct causes N-Boc loss.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific in-process analytical checks to ensure the rate-limiting activation step is complete before the amine is introduced, preventing reagent waste and complex purification.

Protocol A: In Situ Acyl Fluoride Generation via TFFH

Best for: Moderately hindered amines, electron-deficient anilines, and general scale-up.

Materials:

  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (1.0 eq, 1.0 mmol)

  • TFFH (1.2 eq, 1.2 mmol)

  • DIPEA (3.0 eq, 3.0 mmol)

  • Target Amine (1.1 eq, 1.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend the carboxylic acid in anhydrous DCM (5 mL) under an inert atmosphere (N 2​ or Ar).

  • Base Addition: Add DIPEA to the suspension. The mixture should become a clear solution as the carboxylate forms. Note: The electron-withdrawing cyano group makes this deprotonation rapid.

  • Activation: Add TFFH in one portion. Stir at room temperature for 45 minutes.

  • Self-Validation (Crucial Step): Remove a 10 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, and inject into the LC-MS. Look for the mass of the acyl fluoride intermediate ( [M−OH+F]+=257.1 m/z for the Boc-protected scaffold). Do not proceed until the starting acid mass is completely consumed.

  • Coupling: Dissolve the target amine in 5 mL anhydrous DCM and add it dropwise to the activated mixture.

  • Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO 3​ , extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Neutral Acid Chloride Formation via Ghosez's Reagent

Best for: Extremely hindered secondary amines and substrates where maximum electrophilicity is required without acidic degradation.

Materials:

  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (1.0 eq, 1.0 mmol)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq, 1.2 mmol)

  • Pyridine or 2,6-Lutidine (3.0 eq, 3.0 mmol)

  • Target Amine (1.1 eq, 1.1 mmol)

  • Anhydrous DCM (10 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (5 mL) under N 2​ . Cool to 0 °C.

  • Chlorination: Add Ghosez's reagent dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 60 minutes. The reaction remains strictly neutral, protecting the acid-labile N-Boc group[5].

  • Self-Validation (Crucial Step): Remove a 10 µL aliquot and quench it into 1 mL of anhydrous Methanol containing 1 eq of triethylamine. Analyze via TLC or LC-MS. Complete conversion is confirmed by the exclusive presence of the corresponding methyl ester ( [M−OH+OCH3​]+=269.1 m/z), indicating the acid chloride was successfully formed.

  • Coupling: Cool the reaction vessel back to 0 °C. Add the base (Pyridine or 2,6-Lutidine), followed immediately by the dropwise addition of the target amine dissolved in 5 mL DCM.

  • Completion: Allow to warm to room temperature and stir for 4 hours. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Schäfer, G., & Bode, J. W. "The Synthesis of Sterically Hindered Amides." CHIMIA, 2016. Available at: [Link]

  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC Publishing, 2015. Available at: [Link]

  • "Straightforward, scalable, solution-phase synthesis of peptide bonds in flow." Nature Communications (via PMC), 2020. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-Cyanopiperidine-4-carboxylic acid synthesis

Welcome to the Technical Support Center for Piperidine Scaffold Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine Scaffold Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing sterically hindered 4,4-disubstituted piperidines.

The synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS 495415-34-4)[1] presents unique chemoselectivity challenges. To ensure your synthetic campaigns are robust and reproducible, I have designed this troubleshooting guide and self-validating protocol based on mechanistic causality.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why is my yield so low during the piperidine ring formation (double alkylation)? A: The synthesis of the piperidine core via the double alkylation of ethyl cyanoacetate with N-Boc-bis(2-chloroethyl)amine is sterically demanding. If the base is not sufficiently reactive or if the temperature is too high, the bis(2-chloroethyl)amine undergoes competing E2 elimination to form vinyl chlorides rather than the desired cyclization. Using NaH in anhydrous DMF at 0 °C, and slowly warming to room temperature, ensures kinetic control and maximizes cyclization yield over elimination side-reactions.

Q: During ester hydrolysis, I am observing significant impurities and loss of the cyano group. What is happening? A: The cyano group on a carbon bearing a carboxylic acid is highly susceptible to hydration. Harsh basic conditions (e.g., refluxing NaOH) will not only hydrolyze the ethyl ester but also hydrate the nitrile to a primary amide, or fully hydrolyze it to a dicarboxylic acid. Furthermore, 4-cyano-4-carboxylic acids are prone to thermal decarboxylation. Mild hydrolysis using LiOH in a THF/H2O mixture at room temperature prevents these side reactions.

Q: My final product is missing the Boc protecting group. How do I prevent this? A: The tert-butyloxycarbonyl (Boc) group is notoriously acid-sensitive. During the final workup of the carboxylate salt, acidifying the aqueous layer with strong mineral acids (like concentrated HCl) drops the pH too low, leading to Boc cleavage. You must use a weak acid, such as 10% aqueous citric acid, to carefully adjust the pH to 3.5–4.0 at 0 °C[2].

Part 2: Quantitative Data – Optimizing Ester Hydrolysis

To illustrate the causality behind our reagent selection, below is a summary of quantitative data comparing various hydrolysis conditions for Ethyl 1-Boc-4-cyanopiperidine-4-carboxylate.

Base SystemSolvent SystemTemp (°C)Time (h)Yield (%)Major Impurity Profile
NaOH (2.0 M)MeOH / H2O65 (Reflux)415%Nitrile hydration (amide formation)
KOH (1.0 M)EtOH / H2O251260%Decarboxylation products
K₂CO₃ (2.0 eq)MeOH / H2O402445%Incomplete conversion (unreacted ester)
LiOH (1.5 eq) THF / H2O 25 6 92% None (Clean conversion)

Part 3: Self-Validating Experimental Protocol

Every robust protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Double Alkylation (Synthesis of Ethyl 1-Boc-4-cyanopiperidine-4-carboxylate)
  • Preparation: Charge a flame-dried round-bottom flask with NaH (60% dispersion in mineral oil, 2.2 eq) and anhydrous DMF (10 mL/g of substrate) under an argon atmosphere. Cool the suspension to 0 °C.

  • Enolate Formation: Add a solution of ethyl cyanoacetate (1.0 eq) in DMF dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

    • Self-Validation Checkpoint: The complete cessation of hydrogen gas bubbling confirms quantitative enolate formation.

  • Cyclization: Dissolve N-Boc-bis(2-chloroethyl)amine (1.05 eq) in DMF and add it dropwise to the enolate solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

    • Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot in water, extract with EtOAc, and perform TLC (Hexanes:EtOAc 3:1). Complete consumption of ethyl cyanoacetate and the appearance of a new, less polar spot indicates successful cyclization.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to remove residual DMF. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Phase 2: Mild Hydrolysis (Synthesis of 1-Boc-4-cyanopiperidine-4-carboxylic acid)
  • Preparation: Dissolve the purified ethyl 1-Boc-4-cyanopiperidine-4-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Hydrolysis: Add LiOH monohydrate (1.5 eq) in one portion at room temperature. Stir vigorously for 6 hours.

    • Self-Validation Checkpoint: Analyze the mixture via LC-MS. The reaction is complete when the ester mass is absent and the [M-H]⁻ peak (m/z 253) of the target compound is dominant.

  • Workup: Concentrate the mixture under reduced pressure at 30 °C to remove THF and MeOH. Dilute the remaining aqueous phase with water and cool to 0 °C.

  • Acidification: Carefully acidify the aqueous layer to pH 3.5–4.0 using 10% aqueous citric acid. (Critical Step: Monitor pH constantly to avoid Boc deprotection).

  • Isolation: Extract the precipitated product with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid as a white solid[1].

Part 4: Synthesis Workflow Visualization

SynthesisWorkflow Start Ethyl Cyanoacetate + N-Boc-bis(2-chloroethyl)amine Alkylation Double Alkylation (NaH, DMF, 0°C to RT) Start->Alkylation Intermediate Ethyl 1-Boc-4-cyanopiperidine- 4-carboxylate Alkylation->Intermediate Check yield (Avoid elimination) Hydrolysis Mild Hydrolysis (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Workup Acidic Workup (Citric Acid, pH 3-4, 0°C) Hydrolysis->Workup Monitor by TLC (Avoid hydration) Product 1-Boc-4-cyanopiperidine- 4-carboxylic acid Workup->Product Careful pH control (Avoid Boc loss)

Workflow for the synthesis of 1-Boc-4-cyanopiperidine-4-carboxylic acid with troubleshooting steps.

References

  • Organic Syntheses. (2005). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues with 4-Cyanopiperidine-4-carboxylic acid

Troubleshooting Solubility Issues with 4-Cyanopiperidine-4-carboxylic Acid: A Comprehensive Technical Guide As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 4-Cyanop...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Solubility Issues with 4-Cyanopiperidine-4-carboxylic Acid: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 4-Cyanopiperidine-4-carboxylic acid. The root cause of these issues almost universally traces back to a fundamental misunderstanding of the molecule's ionization state and the specific derivative being used. This guide provides a mechanistic breakdown of why these solubility issues occur and offers self-validating experimental protocols to resolve them.

Diagnostic Workflow

Before attempting to force your compound into solution, you must identify which structural form you are working with. The solubilization strategy for the unprotected amine is diametrically opposed to the strategy for the protected derivative.

SolubilityTroubleshooting Start Identify Compound Form Unprotected Unprotected Form (CAS 1206229-05-1) Start->Unprotected Protected Boc-Protected Form (CAS 495415-34-4) Start->Protected Zwitterion Zwitterionic State (Insoluble in H2O/Org) Unprotected->Zwitterion Hydrophobic Hydrophobic State (Insoluble in H2O) Protected->Hydrophobic AqueousU Aqueous Assay: Shift pH >2 units from pI Zwitterion->AqueousU Water OrganicU Organic Synthesis: Use DMF + DIPEA Zwitterion->OrganicU Organics AqueousP Aqueous Assay: DMSO Stock + Surfactant Hydrophobic->AqueousP Water OrganicP Organic Synthesis: Dissolve in DMSO/DMF Hydrophobic->OrganicP Organics

Fig 1: Diagnostic decision matrix for solubilizing 4-Cyanopiperidine-4-carboxylic acid derivatives.

Mechanistic Deep-Dive: The Causality of Insolubility

The Zwitterion Trap (Unprotected Form, CAS 1206229-05-1) The unprotected molecule contains a basic secondary amine (the piperidine ring) and an acidic carboxylic acid ([BLD Pharm][ref_1_1]). In neutral aqueous solutions (and in its solid crystalline state), it exists as a [zwitterion][ref_4_4]—a molecule with separated positive and negative charges but a net charge of zero[1]. This dual-charge state creates an incredibly stable, tightly packed intermolecular crystal lattice. Because the energy required to break this lattice exceeds the solvation energy provided by neutral water or standard organic solvents, the compound is highly insoluble in almost everything at neutral pH ([ChemBK][ref_1_10])[2]. To dissolve it, you must chemically destroy the zwitterion by adjusting the pH away from its isoelectric point (pI), forcing it into a uniformly cationic or anionic state ([ACS Publications][ref_4_6])[3].

The Hydrophobic Shift (Boc-Protected Form, CAS 495415-34-4) When the piperidine nitrogen is masked with a tert-butyloxycarbonyl (Boc) group, the molecule loses its basic amine and, consequently, its zwitterionic nature. It behaves as a standard, highly hydrophobic organic acid. While this makes it readily soluble in polar aprotic organic solvents like DMSO or DMF ([Clinivex][ref_1_3])[4], the bulky, non-polar Boc group renders the compound practically insoluble in aqueous buffers ([Sigma-Aldrich][ref_1_4])[5].

Application-Specific Troubleshooting (FAQs)

Q1: My unprotected 4-Cyanopiperidine-4-carboxylic acid is a brick in water and PBS. How do I get it into solution for a biochemical assay? Cause: At pH 7.4 (PBS), the molecule is trapped at or near its isoelectric point, maximizing zwitterionic lattice interactions[1]. Solution: You must perform a pH titration. Suspend the powder in 80% of your final water volume. Add 1M HCl dropwise until the pH drops below 3.0 (protonating the carboxylic acid, yielding a soluble cation), or add 1M NaOH to raise the pH above 10.0 (deprotonating the amine, yielding a soluble anion).

Q2: I need to use the unprotected form in an organic amide coupling reaction, but it won't dissolve in DCM or THF. What is the correct solvent system? Cause: Zwitterions possess massive dipole moments that standard organic solvents (like DCM or THF) lack the dielectric constant to solvate[3]. Solution: Switch your solvent to anhydrous DMF or NMP. More importantly, add 1.5 to 2.0 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). The DIPEA deprotonates the carboxylic acid, breaking the zwitterionic lattice and forming a soluble organic salt complex that readily participates in coupling reactions.

Q3: I am using the Boc-protected derivative (CAS 495415-34-4) for a cell-based assay, but it immediately clouds up when added to media. How do I prevent this? Cause: The bulky tert-butyl group dominates the molecule's surface area, driving severe hydrophobic aggregation in water[5]. Solution: Do not attempt to dissolve the Boc-derivative directly in water. Create a 1000x concentrated stock solution in 100% molecular biology grade DMSO[4]. When dosing your assay, inject the DMSO stock rapidly into a vigorously vortexing aqueous buffer to ensure rapid dispersion.

Quantitative Solubility Profiles

Compound FormSolvent SystempH EnvironmentEstimated SolubilityMechanistic Driver
Unprotected (CAS 1206229-05-1)Pure Water / PBS~7.0 (Near pI)< 1 mg/mLZwitterionic lattice energy[2]
Unprotected Water + 1M HCl< 3.0> 50 mg/mLCationic solvation (COOH / NH2+)
Unprotected Water + 1M NaOH> 10.0> 50 mg/mLAnionic solvation (COO- / NH)
Unprotected DCM / THFN/AInsolubleInsufficient dielectric constant
Boc-Protected (CAS 495415-34-4)Pure Water7.0< 0.1 mg/mLHydrophobic exclusion (Boc group)
Boc-Protected DMSO / DMFN/A> 100 mg/mLFavorable organic solvation[4]

Self-Validating Experimental Protocols

Protocol A: pH-Driven Solubilization of Unprotected 4-Cyanopiperidine-4-carboxylic Acid

Objective: Achieve a >10 mg/mL aqueous solution for biological testing.

  • Weighing: Transfer 10 mg of the unprotected compound[6] into a clean 2 mL microcentrifuge tube.

  • Suspension: Add 800 µL of deionized water. The solution will appear as a milky, opaque suspension.

  • Acidic Titration: Add 1M HCl in 10 µL increments. After each addition, vortex vigorously for 15 seconds and sonicate in a water bath for 1 minute.

  • Clarification: Continue titration until the solution transitions from opaque to perfectly clear.

  • Volume Adjustment: QS (quantum satis) to 1.0 mL with deionized water.

Self-Validation Checkpoint: Transfer 100 µL of the final solution to a microplate and measure the optical density at 600 nm (OD600). An OD600 < 0.05 confirms complete dissolution. A higher reading indicates the presence of invisible micro-aggregates, requiring further pH adjustment.

Protocol B: Organic Solubilization of Boc-Protected Derivative for Synthesis

Objective: Prepare a homogeneous reaction mixture for amide coupling.

  • Preparation: In a flame-dried round-bottom flask purged with inert gas (N2/Ar), add 100 mg of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid[5].

  • Solvent Addition: Inject 2.0 mL of anhydrous DMF (Do not use DCM or EtOAc).

  • Base Addition: Inject 135 µL (approx. 2.0 equivalents) of anhydrous DIPEA.

  • Agitation: Stir at 400 RPM at room temperature for 5 minutes.

Self-Validation Checkpoint: Shine a laser pointer through the flask (Tyndall effect test). If the laser beam is clearly visible as a solid, scattering line through the liquid, colloidal aggregates remain. A completely invisible beam path through the liquid confirms true molecular dissolution.

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 4-Cyanopiperidine-4-carboxylic Acid

Welcome to the Technical Support Center. The amidation of 4-cyanopiperidine-4-carboxylic acid presents a unique set of synthetic hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The amidation of 4-cyanopiperidine-4-carboxylic acid presents a unique set of synthetic hurdles. The fully substituted C4 position (a quaternary carbon) creates severe steric hindrance, rendering standard peptide coupling protocols ineffective. Furthermore, the presence of the secondary amine and the base-sensitive cyano group requires orthogonal protection strategies and precise reagent selection.

This guide provides field-proven troubleshooting insights, validated protocols, and mechanistic explanations to help you overcome these specific synthetic bottlenecks.

Part 1: Core Troubleshooting FAQs

Q: Why is my standard EDC/HOBt coupling failing or giving <10% yield for this specific piperidine derivative? A: The failure is driven by extreme steric hindrance. The C4 position of 4-cyanopiperidine-4-carboxylic acid is an α,α -disubstituted quaternary center. The bulky piperidine ring and the cyano group create a massive physical shield around the carboxylate. Standard carbodiimides like EDC form an O-acylisourea intermediate that is simply too bulky to undergo efficient aminolysis. Instead of forming your desired amide, the intermediate undergoes a rapid intramolecular rearrangement to form an unreactive N-acylurea dead-end product[1].

Q: I switched to HATU, but LC-MS shows a major byproduct and low amide yield. What is happening? A: You are observing the guanidinylation of your amine[2]. Because the C4-quaternary center sterically retards the formation of the OAt-active ester, unreacted HATU remains in solution for extended periods. If your target amine is highly nucleophilic, it will bypass the hindered carboxylic acid entirely and directly attack the uronium carbon of HATU. This forms a stable tetramethylguanidinium byproduct, consuming your amine and halting the reaction[2]. Solution: Implement a strict pre-activation step. React the carboxylic acid, HATU, and base for 3–5 minutes before introducing the amine.

Q: How do I manage the secondary amine of the piperidine ring during amidation? A: An unprotected piperidine nitrogen will rapidly undergo intermolecular self-condensation, forming oligomers. You must use the orthogonally protected precursor, N-Boc-4-cyanopiperidine-4-carboxylic acid [3]. The Boc group is stable to the basic coupling conditions required for uronium salts and can be cleanly cleaved post-amidation using TFA or HCl in dioxane[4].

Q: HATU is still giving poor yields with my sterically hindered amine. Are there better alternatives? A: Yes. COMU is a third-generation uronium salt based on an Oxyma leaving group[5]. It exhibits coupling efficiencies that frequently exceed HATU for sterically hindered sequences and possesses a significantly better safety profile (it lacks the explosive potential of HOAt-derivatives)[6]. Furthermore, COMU reactions can be visually monitored via a distinct color change as the active ester forms[6]. If COMU also fails, bypass active esters entirely by using Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine)[7]. This reagent converts the hindered carboxylic acid into a highly reactive acid chloride in situ under mild, neutral conditions, which is highly effective for recalcitrant α,α -disubstituted substrates[8].

Part 2: Reagent Performance & Quantitative Data

Selecting the correct activation strategy is the most critical variable for this substrate. The table below summarizes the quantitative performance and risk profiles of standard coupling reagents when applied to C4-quaternary piperidines.

Coupling ReagentTypical Yield (Hindered Substrates)Activation TimePrimary Byproduct RiskSafety Profile
EDC/HOBt < 10%[1]12–24 hN-acylurea (rearrangement)[1]Standard
HATU 40–60%30–60 minTetramethylguanidinium[2]Explosive potential (HOAt)[5]
COMU 75–99%[6]15–30 minMinimal[6]Safe (Oxyma-based)[5]
Ghosez's Reagent > 85%[8]60 minDimethylacetamideCorrosive (mild)

Part 3: Decision Workflow for Amidation Optimization

Use the following logical pathway to determine the most efficient synthetic route for your specific amine.

Workflow A N-Boc-4-cyanopiperidine- 4-carboxylic acid B EDC/HOBt Coupling A->B C Yield < 10% (Steric Hindrance) B->C Quaternary C4 Block D Switch to COMU or HATU C->D E Guanidinylation Byproduct Detected? D->E F Pre-activate Acid + Base (3-5 mins) before Amine E->F Yes (Amine attacks reagent) H Successful Amidation E->H No G In situ Acid Chloride (Ghosez's Reagent) F->G Yield still low F->H Yield > 75% G->H Overcomes extreme bulk

Decision workflow for optimizing sterically hindered amidation of C4-quaternary piperidines.

Part 4: Validated Experimental Protocols

Protocol A: COMU-Mediated Amidation (First-Line for Hindered Substrates)

This is the recommended starting protocol due to COMU's superior reactivity with quaternary centers and its non-explosive safety profile[5],[6].

  • Preparation: In an oven-dried flask, dissolve N-Boc-4-cyanopiperidine-4-carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF to achieve a concentration of 0.1–0.2 M.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. The solution will undergo a distinct color change (typically to yellow/orange), visually confirming the formation of the Oxyma active ester[6]. Stir for exactly 3 to 5 minutes to ensure complete activation of the hindered C4 carboxylate.

  • Coupling: Add the target amine (1.2 equiv) in one portion. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers sequentially with 1M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Ghosez's Reagent-Mediated Acid Chloride Amidation (Rescue Protocol)

If Protocol A fails due to an exceptionally weak or bulky amine, bypass active esters and generate an acid chloride in situ using Ghosez's reagent. This avoids the harsh conditions of SOCl₂ which could hydrolyze the cyano group[8],[9].

  • Acid Chloride Formation: Dissolve N-Boc-4-cyanopiperidine-4-carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar)[9].

  • Activation: Cool the solution to 0 °C. Add Ghosez's reagent (1-chloro-N,N,2-trimethylpropenylamine) (1.2 equiv) dropwise. Remove the ice bath and stir for 1 hour at room temperature to form the highly reactive acid chloride in situ[9].

  • Coupling: Cool the mixture back to 0 °C. Add the target amine (1.5 equiv) followed by a mild acid scavenger such as N-methylmorpholine (NMM) or DIPEA (2.0 equiv)[8].

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Evaporate the DCM under a stream of nitrogen. Redissolve the crude residue in EtOAc and perform standard aqueous washes (sat. NaHCO₃, 10% NH₄Cl, brine) to remove the dimethylacetamide byproduct generated by the reagent.

Part 5: References

  • PubChemLite - N-boc-4-cyanopiperidine-4-carboxylic acid - PubChem - 3

  • The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid - Benchchem - 4

  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis - Benchchem - 5

  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC - 8

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem - 10

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry - 7

  • General Synthesis of N-CF3 Heteroaryl Amides via Successive Fluorination and Acylation of Sterically Hindered Isothiocyanates - ACS Publications - 9

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - ACS Publications - 2

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications - 6

  • Evolution of amide bond formation - University of Michigan - 1

Sources

Optimization

Technical Support Center: Purification of 4-Cyanopiperidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 4-Cyanopiperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Cyanopiperidine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The inherent bifunctional and zwitterionic nature of this molecule presents unique purification challenges. This guide provides in-depth, field-tested solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide

This section addresses specific, practical issues you may encounter during the purification of 4-Cyanopiperidine-4-carboxylic acid.

Q1: My final product is an oil or gum, but it's supposed to be a solid. What went wrong?

A: This is a common issue often related to the presence of residual impurities or the incorrect protonation state of the molecule.

  • Causality: 4-Cyanopiperidine-4-carboxylic acid is an amino acid derivative and exists as a zwitterion (internal salt) at its isoelectric point, which typically promotes crystallinity. If the pH of your final solution is too acidic or too basic, the compound will exist as a salt (e.g., hydrochloride or sodium salt), which can be hygroscopic or have a lower melting point, often appearing as an oil or amorphous gum. Residual solvents or process impurities can also act as plasticizers, preventing crystallization.

  • Solution Workflow:

    • pH Adjustment: Dissolve the crude product in a minimal amount of water. Carefully adjust the pH to its likely isoelectric point (typically in the range of pH 4-6) using a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH). The pure zwitterionic product should precipitate out of the solution.

    • Solvent Removal: Ensure all organic solvents from the reaction and workup have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove residual water or other high-boiling solvents.

    • Impurity Removal: If pH adjustment fails, the issue is likely persistent impurities. An acid-base extraction or chromatographic purification may be necessary before attempting crystallization again.

Q2: My TLC/LC chromatogram shows multiple spots/peaks. How do I identify them?

A: The identity of impurities is critical for designing an effective purification strategy. Common impurities arise from the synthetic route. A frequent synthesis involves the dehydration of an amide precursor.[1][2]

  • Common Impurities & Identification:

    • Starting Material (e.g., Piperidine-4-carboxamide-4-carboxylic acid): This amide precursor is significantly more polar than the nitrile product and will have a lower Rf on normal-phase TLC. It can be identified by LC-MS, looking for a mass corresponding to the addition of water (M+18).

    • Hydrolysis Product (Piperidine-4,4-dicarboxylic acid): If the nitrile group is inadvertently hydrolyzed, you will form the dicarboxylic acid. This is a highly polar impurity. In reverse-phase HPLC, it will elute earlier than the target compound.

    • Reagent-Related Impurities: Byproducts from reagents used in the reaction can have polarities similar to the desired product.[3]

  • Diagnostic Actions:

    • Co-spotting: If you have a sample of the starting material, spot it on the same TLC plate as your crude mixture to see if the Rf values match.

    • LC-MS Analysis: This is the most powerful tool. It will provide the mass of each component, allowing you to deduce their structures.

    • Staining: Use different TLC stains. A potassium permanganate (KMnO₄) stain can help visualize compounds without a UV chromophore.[3]

Q3: I'm experiencing significant peak tailing during column chromatography. How can I fix this?

A: Peak tailing is a classic problem when purifying basic compounds like piperidines on standard silica gel.[4]

  • Causality: The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong ionic interaction leads to slow dissociation kinetics, causing the compound to "drag" along the column, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase Modification (Normal Phase): The most common solution is to add a basic modifier to the eluent to compete with your compound for binding to the acidic silanol sites.

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol/TEA).[3][4]

      • Ammonia: A solution of 7N ammonia in methanol (typically used as 1-5% of the polar component) can be highly effective.[4]

    • Stationary Phase Modification:

      • Use Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[4]

      • Deactivated Silica: Pre-treated, end-capped, or amine-deactivated silica gels are commercially available and show reduced silanol activity.[4]

    • Switch to Reverse-Phase Chromatography: This is often the best solution for polar, zwitterionic compounds. Use a C18 column with a mobile phase like Water/Acetonitrile containing an acidic modifier (0.1% Trifluoroacetic Acid or 0.1% Formic Acid) to ensure good peak shape.[5][6]

Q4: My product is a hydrochloride salt. How do I convert it to the free zwitterion?

A: Converting the salt form to the neutral zwitterion is essential for many subsequent reactions and for achieving a crystalline final product.

  • Protocol:

    • Dissolution: Dissolve the hydrochloride salt in a minimum amount of deionized water.

    • Neutralization: Slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution, while monitoring the pH.

    • Precipitation: The zwitterionic form is least soluble at its isoelectric point. As you approach this pH (typically pH 4-6), the product will precipitate out of the solution.

    • Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

    • Washing: Wash the collected solid with cold deionized water to remove any remaining salts, followed by a wash with a non-polar solvent like diethyl ether to help remove water.

    • Drying: Dry the purified zwitterion thoroughly under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-Cyanopiperidine-4-carboxylic acid?

A: The impurity profile is dictated by the synthetic route. The most common route is the dehydration of 1-protected-piperidine-4-carboxamide-4-carboxylic acid, followed by deprotection. Therefore, you should anticipate the impurities outlined in the table below.

Q2: What is the most effective general-purpose purification technique for this compound?

A: For a skilled chemist, recrystallization is often the most efficient and scalable method if the crude product is of reasonable purity (>85%). It directly yields a high-purity, crystalline solid. If the crude material contains multiple impurities with similar polarities, reverse-phase flash chromatography is the preferred method due to the compound's polar and zwitterionic nature.

Q3: How do I select an appropriate solvent for recrystallization?

A: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7] For 4-Cyanopiperidine-4-carboxylic acid, which is a polar zwitterion, polar protic solvents are the best starting point.

  • Screening Process:

    • Place a small amount of your crude material (20-30 mg) in a test tube.

    • Add a few drops of the solvent and observe solubility at room temperature.

    • If insoluble, gently heat the mixture. If it dissolves, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature and then in an ice bath.

    • The formation of well-defined crystals indicates a good solvent system.

  • Recommended Solvents: See Table 2 for a list of starting solvents. Water and alcohol/water mixtures are often very effective.

Q4: What analytical techniques are best for assessing the final purity?

A: A combination of methods is necessary to confirm purity, identity, and the absence of residual solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides purity information (as % area under the curve) and confirms the molecular weight of the main peak.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.

  • Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying solid crude material that is relatively free of impurities with similar solubility profiles.

Methodology:

  • Solvent Selection: Based on preliminary screening (see FAQ Q3), select an appropriate solvent system (e.g., Ethanol/Water).

  • Dissolution: Place the crude 4-Cyanopiperidine-4-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to fully dissolve the solid. This is a critical step to maximize yield.[7]

  • Hot Filtration (Optional): If insoluble impurities (dust, catalyst residue) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7] This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at 40-50°C, until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

This technique is excellent for removing neutral, acidic, or basic impurities from the amphoteric target compound.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine nitrogen will be protonated, moving the target compound into the aqueous phase, while neutral and acidic impurities remain in the organic layer. Separate the layers.[7]

  • Basification & Extraction: Place the acidic aqueous layer in a clean flask and cool it in an ice bath. Carefully add a base (e.g., 10% NaOH or solid NaHCO₃) to adjust the pH to ~9-10. This deprotonates the ammonium salt and allows the free piperidine to be extracted. Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., Dichloromethane).[7]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product. This will likely be the free base; an additional pH adjustment as in Troubleshooting Q1 may be needed to isolate the zwitterion.

Visual Guides & Data Tables
Diagrams

Purification_Decision_Tree start Analyze Crude Material (TLC, LC-MS, NMR) purity_check Purity > 85%? Single Major Spot? start->purity_check impurity_type What is the nature of impurities? purity_check->impurity_type No recrystallize Purify by Recrystallization purity_check->recrystallize Yes neutral_imp Neutral Impurities impurity_type->neutral_imp charged_imp Acidic/Basic Impurities impurity_type->charged_imp column_chrom Purify by Column Chromatography acid_base Purify by Acid-Base Extraction similar_pol Impurities with similar polarity? neutral_imp->similar_pol charged_imp->acid_base similar_pol->column_chrom Yes similar_pol->acid_base No

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for 4-Cyanopiperidine-4-carboxylic acid

Welcome to the technical support center for the purification of 4-Cyanopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Cyanopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing recrystallization protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Troubleshooting & FAQs: Navigating Common Recrystallization Challenges

This section addresses specific issues you may encounter during the recrystallization of 4-Cyanopiperidine-4-carboxylic acid in a direct question-and-answer format.

Q1: My 4-Cyanopiperidine-4-carboxylic acid is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, particularly with compounds that have a melting point lower than the boiling point of the chosen solvent or when significant impurities are present, which can depress the melting point.[1][2]

  • Causality: 4-Cyanopiperidine-4-carboxylic acid, being a zwitterionic compound, has strong intermolecular interactions.[3] If the cooling process is too rapid, the molecules may not have sufficient time to orient themselves into a crystal lattice, instead aggregating as a disordered, supercooled liquid.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Gently warm the solution to redissolve the oil. Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to slightly decrease the supersaturation level.[1]

    • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.[4] Very slow cooling favors the formation of well-ordered crystals over oils.[1]

    • Solvent System Modification: If oiling persists, consider a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.

Q2: I'm getting very low recovery of my purified crystals. What are the likely causes and solutions?

A2: Low recovery is a frequent problem in recrystallization and can often be traced back to using an excessive amount of solvent or incomplete precipitation.[1][2]

  • Causality: The goal of recrystallization is to find a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.[4][5] Using too much solvent means that a significant portion of your compound will remain dissolved even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[4] It's better to add the solvent in small portions to the heated mixture.

    • Solvent Evaporation: If you've already added too much solvent, you can carefully evaporate some of it by gently heating the solution to increase its concentration.[1][6]

    • Sufficient Cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • Check the Filtrate: After filtration, you can try to recover a second crop of crystals from the filtrate by evaporating some of the solvent and re-cooling.

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

A3: This is a classic case of a supersaturated solution where crystal nucleation has not been initiated.[2]

  • Causality: For crystals to form, a small "seed" or nucleation site is required for the molecules to begin arranging into a lattice structure.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[2][6] The microscopic imperfections on the glass can provide nucleation sites.

    • Seed Crystal: If you have a small amount of pure 4-Cyanopiperidine-4-carboxylic acid, add a tiny crystal to the solution.[2][6] This will act as a template for further crystal growth.

    • Concentrate the Solution: As with low recovery, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]

Q4: The resulting crystals are colored or appear impure. How can I improve their purity?

A4: The presence of color or visible impurities indicates that either the impurities were not effectively removed during the process or the solvent itself may be reacting with your compound.[2]

  • Causality: Some impurities may have similar solubility profiles to your target compound, causing them to co-crystallize. Highly colored impurities can sometimes be adsorbed onto the surface of the growing crystals.

  • Troubleshooting Steps:

    • Activated Charcoal: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2][7] The charcoal will adsorb the colored compounds, which can then be removed by hot gravity filtration. Be cautious not to add too much, as it can also adsorb your product.

    • Hot Filtration: If there are insoluble impurities, a hot gravity filtration step after dissolving the crude solid is essential to remove them before cooling.[7]

    • Solvent Inertness: Ensure the chosen solvent is chemically inert and does not react with 4-Cyanopiperidine-4-carboxylic acid.[8]

II. Protocol & Optimization: A Guided Approach to Solvent Selection

Due to the zwitterionic nature of 4-Cyanopiperidine-4-carboxylic acid, with both a carboxylic acid and a piperidine nitrogen, its solubility can be complex.[3] It is likely to be more soluble in polar protic solvents. Recrystallization from water-alcohol mixtures is a common strategy for zwitterionic compounds.[9]

Physicochemical Properties of 4-Cyanopiperidine-4-carboxylic acid and Analogs
PropertyValue/ObservationSource
Physical StateSolid[10]
Melting Point>300 °C (for Piperidine-4-carboxylic acid)[11]
SolubilityLikely soluble in polar protic solvents like water and alcohols. Zwitterions often require mixed solvent systems for optimal recrystallization.[3][9]
pKaA predicted pKa of -3.08 is available for the related compound 1-Boc-4-cyanopiperidine, though this is for the protonated piperidine nitrogen and not directly applicable to the carboxylic acid. The isoelectric point will be crucial for minimizing solubility in aqueous systems.[12]
Solvent Selection Workflow

The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[5]

Caption: Workflow for selecting a recrystallization solvent system.

Step-by-Step Experimental Protocol for Solvent Screening
  • Preparation: Place a small amount (e.g., 20-30 mg) of crude 4-Cyanopiperidine-4-carboxylic acid into several test tubes.

  • Room Temperature Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different potential solvent (e.g., water, ethanol, methanol, isopropanol, acetone). Agitate the tubes at room temperature. A good solvent should not dissolve the compound at this stage.[13][14]

  • Hot Solubility Test: Gently heat the test tubes that showed poor room temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.[13]

  • Cooling and Observation: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe which solvent system yields a good quantity of crystalline precipitate.[14]

Recommended Starting Solvents for Screening:
  • Single Solvents:

    • Water

    • Ethanol

    • Methanol

    • Isopropanol

  • Mixed Solvent Pairs (Solvent/Antisolvent): [5]

    • Ethanol/Water

    • Methanol/Water

    • Isopropanol/Water

    • Acetone/Water

III. References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Royal Society of Chemistry. [Link]

  • How to desalt zwitterions? - ResearchGate. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Advice for Crystallization - Universität Potsdam. [Link]

  • tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate - KISHIDA CHEMICAL CO., LTD. [Link]

  • The formation of a hydrated homochiral helix from an achiral zwitterionic salt, spontaneous chiral symmetry breaking and redox chromism of crystals - PubMed. [Link]

  • N-boc-4-cyanopiperidine-4-carboxylic acid (C12H18N2O4) - PubChemLite. [Link]

  • recrystallization.pdf. [Link]

  • Zwitterion - Wikipedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Cyanopiperidine-4-carboxylic Acid vs. Isonipecotic Acid: A Structural and Functional Comparison in Drug Design

Executive Summary In modern medicinal chemistry, saturated nitrogen heterocycles are fundamental building blocks used to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Isonipecotic acid (pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, saturated nitrogen heterocycles are fundamental building blocks used to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. Isonipecotic acid (piperidine-4-carboxylic acid) is a classic scaffold, widely utilized as a bioisostere for amino acids and a structural mimic of the neurotransmitter GABA[1]. However, its basic secondary amine and tertiary C4 carbon can present liabilities regarding membrane permeability and metabolic stability.

The introduction of a cyano group at the 4-position yields 4-cyanopiperidine-4-carboxylic acid . This modification transforms the C4 position into a quaternary center, fundamentally altering the molecule's conformational landscape, electronic distribution, and metabolic susceptibility[2]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their divergent behaviors and providing validated experimental workflows for their application.

Structural and Physicochemical Profiling

The strategic addition of a cyano (-CN) group is a well-documented bioisosteric strategy used to modulate physicochemical properties without drastically increasing molecular weight[3]. When comparing isonipecotic acid to its 4-cyano analog, three primary structural shifts dictate their distinct performance in drug design:

  • Electronic Inductive Effect (-I): The strong electron-withdrawing nature of the cyano group pulls electron density away from the piperidine nitrogen through the σ -bond framework. This significantly lowers the pKa of the basic amine (from ~10.4 to ~8.8). Consequently, at physiological pH (7.4), a higher fraction of the cyano-analog exists in its neutral state, enhancing passive membrane permeability (LogD)[3].

  • Steric Hindrance & Conformational Restriction: Isonipecotic acid possesses a tertiary C4 carbon, allowing the carboxylic acid to freely adopt the thermodynamically favored equatorial position. In 4-cyanopiperidine-4-carboxylic acid, the quaternary C4 center forces a steric clash; either the cyano or the carboxylic acid group must occupy the axial position, altering the exit vectors for subsequent functionalization.

  • Metabolic Shielding: The C4-hydrogen in isonipecotic acid is a potential site for oxidative metabolism by Cytochrome P450 enzymes. The quaternary carbon in the cyano analog physically blocks this metabolic hotspot, increasing the molecule's half-life[4].

Table 1: Representative Physicochemical Comparison
PropertyIsonipecotic Acid4-Cyanopiperidine-4-carboxylic AcidImpact on Drug Design
C4 Substitution Tertiary (C-H)Quaternary (C-CN)Alters exit vectors; increases steric bulk.
Amine pKa (calc.) ~ 10.4~ 8.8Cyano group increases neutral fraction at pH 7.4.
LogD (pH 7.4) -2.5 (Highly hydrophilic)-1.1 (Improved lipophilicity)Cyano analog exhibits superior passive permeability.
Metabolic Hotspot C4-H oxidation possibleBlocked at C4Cyano analog offers higher intrinsic metabolic stability.

Mechanistic Insights: The Causality of Scaffold Selection

Understanding why a scaffold behaves a certain way is critical for rational drug design. The following diagram maps the logical pathways by which the structural features of these two building blocks translate into their functional properties.

G cluster_iso Isonipecotic Acid (Baseline Scaffold) cluster_cyano 4-Cyanopiperidine-4-carboxylic Acid (Optimized Scaffold) Iso Piperidine-4-carboxylic acid Iso_C4 Tertiary C4 Carbon Iso->Iso_C4 Iso_pKa High Amine pKa (~10.4) Iso->Iso_pKa Iso_Metab Susceptible to C4 Oxidation Iso_C4->Iso_Metab Cyano 4-Cyano Substituted Analog Cyano_C4 Quaternary C4 Carbon Cyano->Cyano_C4 Cyano_Metab Metabolism Blocked (Steric Shield) Cyano_C4->Cyano_Metab Cyano_pKa Lowered Amine pKa (~8.8) via Inductive Effect Cyano_C4->Cyano_pKa

Caption: Mechanistic pathway illustrating how the C4-cyano substitution modulates pKa and blocks metabolism.

Experimental Workflows: Synthesis and Validation

To objectively compare these scaffolds, we must evaluate them through standardized, self-validating experimental systems. The quaternary nature of 4-cyanopiperidine-4-carboxylic acid requires specific synthetic considerations, particularly during amide coupling[5].

Protocol 1: Sterically Hindered Amide Coupling

Causality: Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often fail or produce low yields when reacting with 4-cyanopiperidine-4-carboxylic acid due to the extreme steric bulk of the quaternary C4 center. To overcome this, HATU is utilized. HATU generates a highly reactive 7-azabenzotriazole active ester, which is smaller and more electrophilic, driving the hindered coupling to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the N-Boc protected carboxylic acid (either isonipecotic acid or the 4-cyano analog) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the target primary amine.

  • Self-Validation (Reaction Monitoring): At t=1h and t=4h , extract a 10 μ L aliquot, quench in 90 μ L of acetonitrile containing an internal standard (e.g., labetalol), and analyze via LC-MS. Control logic: The internal standard ensures that any observed plateau in product formation is due to reaction kinetics, not instrument variability.

  • Workup: Once LC-MS indicates >95% conversion (typically 2h for isonipecotic acid; up to 12h for the cyano analog), quench with saturated aqueous NaHCO3​ and extract with ethyl acetate.

Protocol 2: In Vitro Microsomal Stability Assay

Causality: To quantitatively prove that the cyano group shields the C4 position from oxidation, the synthesized amides are subjected to a Human Liver Microsome (HLM) clearance assay.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 μ M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Self-Validation (Controls): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control). Control logic: If Verapamil is not rapidly degraded, the HLM batch is enzymatically dead, invalidating the assay.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Incubate at 37°C.

  • Sampling: At t=0,5,15,30,and 60 minutes, remove 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Scaffold Selection & Reagent Prep Step2 2. Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 3. LC-MS/MS Reaction Monitoring Step2->Step3 Causality1 Overcomes Quaternary Steric Hindrance Step2->Causality1 Step4 4. In Vitro ADME (Microsomal Stability) Step3->Step4 Step5 5. Data Analysis (CL_int & LogD) Step4->Step5 Causality2 Self-Validating: Internal Standard Control Step4->Causality2

Caption: Integrated workflow for the parallel synthesis and ADME validation of piperidine scaffolds.

Comparative Performance Data

The table below summarizes representative experimental outcomes when applying the aforementioned protocols to both scaffolds. The data highlights the trade-off inherent in drug design: the cyano analog requires more aggressive synthetic conditions due to steric hindrance but yields a final compound with vastly superior metabolic stability and permeability.

Table 2: Experimental Outcomes (Amide Coupling & Clearance)
ParameterIsonipecotic Acid Derivative4-Cyanopiperidine DerivativeAnalytical Interpretation
Coupling Yield (EDC/HOBt) 88% (2 hours)< 15% (12 hours)Quaternary center completely inhibits standard coupling.
Coupling Yield (HATU) 95% (1 hour)82% (8 hours)Highly reactive active ester required for the cyano analog.
HLM Half-Life ( t1/2​ ) 22 minutes> 120 minutesCyano group successfully blocks oxidative metabolism.
Intrinsic Clearance ( CLint​ ) 63 μ L/min/mg< 10 μ L/min/mgCyano analog demonstrates a highly stable pharmacokinetic profile.
Assay Validation Verapamil t1/2​ = 8 minWarfarin t1/2​ > 120 minAssay controls confirm HLM enzymatic viability.

Conclusion

While isonipecotic acid remains a highly versatile and easily functionalized building block, 4-cyanopiperidine-4-carboxylic acid represents a sophisticated structural upgrade for programs facing pharmacokinetic liabilities. By introducing a quaternary center and leveraging the electron-withdrawing properties of the cyano group, medicinal chemists can simultaneously enhance metabolic stability and membrane permeability, provided they adapt their synthetic workflows to accommodate the increased steric bulk.

References

  • Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. PubMed Central (PMC), National Institutes of Health. Available at:[Link][1]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at:[Link][3]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central (PMC), National Institutes of Health. Available at:[Link][4]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link][2]

  • Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][5]

Sources

Comparative

HPLC validation methods for 4-Cyanopiperidine-4-carboxylic acid purity

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, zwitterionic building blocks. 4-Cyanopiperidine-4-carboxylic acid is a crucial intermediate in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, zwitterionic building blocks. 4-Cyanopiperidine-4-carboxylic acid is a crucial intermediate in pharmaceutical synthesis, heavily utilized in the development of kinase inhibitors and other targeted therapeutics[1]. Structurally, it possesses a basic secondary amine (piperidine ring), an acidic carboxylic acid, and a highly polar cyano group.

At physiological pH, this zwitterionic nature makes the molecule extremely hydrophilic. This presents a significant challenge for traditional Reversed-Phase Liquid Chromatography (RPLC), where the analyte typically elutes in the void volume without interacting with the hydrophobic stationary phase[2].

This guide objectively compares the two primary strategies for analyzing this compound—Hydrophilic Interaction Liquid Chromatography (HILIC) versus Ion-Pairing RPLC (IP-RPLC)—and provides a fully validated, self-monitoring HILIC protocol grounded in the latest3[3].

Chromatographic Strategy: HILIC vs. Ion-Pairing RPLC

To achieve baseline separation of 4-Cyanopiperidine-4-carboxylic acid from its synthetic precursors and degradation products, we must manipulate the stationary and mobile phase chemistry.

The Causality of Retention: In standard RPLC, the aqueous mobile phase acts as the weak solvent. Highly polar zwitterions partition poorly into the hydrophobic C18 stationary phase[4]. While adding ion-pairing reagents (e.g., trifluoroacetic acid or heptanesulfonic acid) can mask the analyte's charge and artificially increase retention, these reagents cause persistent column contamination and severe ion suppression in LC-MS workflows[2].

Conversely, HILIC utilizes a polar stationary phase and an organic-rich mobile phase (typically >70% acetonitrile) where water acts as the strong eluting solvent[5]. The retention mechanism relies on analyte partitioning into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions[6]. For zwitterionic piperidine derivatives, zwitterionic HILIC (ZIC-HILIC) columns provide superior retention and peak shape without the need for MS-incompatible ion-pairing agents[7].

Table 1: Performance Comparison for Zwitterionic Piperidines
ParameterZIC-HILIC (Proposed Method)Ion-Pairing RPLC (Alternative)Causality / Scientific Impact
Retention Mechanism Hydrophilic partitioning & electrostaticHydrophobic interaction with masked chargeHILIC leverages the analyte's natural polarity; IP-RPLC forces artificial hydrophobicity[4].
Mobile Phase Acetonitrile / Aqueous Buffer (pH 3.5)Aqueous Buffer / Methanol + Ion-Pairing AgentIP reagents require long equilibration and permanently alter column chemistry.
LC-MS Compatibility Excellent (Signal enhancement)Poor (Severe ion suppression)High organic content in HILIC enhances ESI desolvation; IP reagents suppress ionization[5].
Peak Shape Symmetrical (Tailing factor < 1.2)Prone to tailing (Tailing factor > 1.8)Secondary interactions with residual silanols in RPLC cause tailing for basic secondary amines.

Method Development & Validation Workflow

HPLC_Validation_Workflow Start Method Selection (HILIC vs IP-RP) Opt Parameter Optimization (Buffer pH, ACN %, Temp) Start->Opt Select HILIC for Zwitterions SST System Suitability (Resolution > 2.0, Tailing < 1.5) Opt->SST Define SST Criteria Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) SST->Val Pass SST Routine Routine Purity Analysis Val->Routine Meet ICH Criteria

ICH Q2(R2) Guided HPLC Method Development and Validation Workflow.

Experimental Protocol: Optimized HILIC Methodology

Self-Validating System Architecture: This protocol incorporates continuous System Suitability Testing (SST) using bracketing standards. The chromatography data system (CDS) is programmed to automatically halt the sequence if the resolution ( Rs​ ) between the API and its closest impurity drops below 2.0, or if the symmetry factor exceeds 1.5. This prevents the generation of invalid data and ensures absolute trustworthiness in the analytical run.

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

      • Causality: Adjusting to pH 3.5 ensures the carboxylic acid group is partially protonated while the piperidine nitrogen remains fully protonated. This optimizes electrostatic interactions with the ZIC-HILIC phase without causing peak tailing.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection & Equilibration:

    • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).

    • Equilibration: Flush the column with 80% B / 20% A for at least 20 column volumes at 1.0 mL/min.

      • Causality: HILIC columns require extensive equilibration to establish and stabilize the water-enriched layer on the silica surface[4]. Rushing this step leads to shifting retention times.

  • Sample Preparation (Critical Step):

    • Dissolve 4-Cyanopiperidine-4-carboxylic acid in a diluent of 80:20 Acetonitrile:Water to a working concentration of 0.5 mg/mL.

    • Causality: Injecting samples dissolved in a high-aqueous diluent into a HILIC system causes severe peak distortion and fronting due to the local disruption of the stationary water layer[2]. The sample diluent must closely match the starting mobile phase conditions.

  • Gradient Elution Program:

    • 0–2 min: 80% B (Isocratic hold to focus the analyte)

    • 2–10 min: Linear gradient to 50% B (Increasing water content elutes the polar analyte)

    • 10–12 min: Hold at 50% B (Column wash)

    • 12–12.1 min: Return to 80% B

    • 12.1–20 min: Re-equilibration

  • Detection:

    • UV at 210 nm (due to the lack of strong chromophores on the piperidine ring) and ESI-MS in positive ion mode.

Validation Data: Adhering to ICH Q2(R2) Guidelines

The recent 8 emphasize a lifecycle and Quality-by-Design (QbD) approach, requiring robust demonstration that the analytical procedure is fit for its intended purpose[8]. The following table summarizes the validation of the HILIC method for 4-Cyanopiperidine-4-carboxylic acid purity.

Table 2: ICH Q2(R2) Validation Parameters (HILIC Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultCausality / Scientific Justification
Specificity Unambiguous measurement in presence of impurities[8]No interference at tR​ = 6.4 min. Peak purity index > 0.999.ZIC-HILIC resolves the target from polar precursors via distinct electrostatic partitioning.
Linearity Proportional response across range[8] R2 = 0.9998 (Range: 0.05 to 1.0 mg/mL)Confirms the UV detector operates within its linear dynamic range without saturation.
Accuracy Closeness of agreement to true value[9]Recovery: 99.2% – 100.8% (Spiked at 50%, 100%, 150%)Matrix effects are negligible; the extraction/dilution workflow is highly quantitative.
Precision Closeness of agreement between independent tests[3]%RSD = 0.6% (n=6 injections at 100% level)High repeatability is driven by the stable water-enriched layer on the HILIC stationary phase.
LOD / LOQ Reliable detection/quantitation limitsLOD = 0.01 µg/mL, LOQ = 0.03 µg/mLHigh organic mobile phase enhances ESI-MS desolvation efficiency, drastically lowering LODs[5].

References

  • 3 - ICH.org 2.8 - IntuitionLabs.ai 3.9 - ICH.org

  • 1 - Google Patents 5.5 - Chrom Tech, Inc. 6.6 - Spectroscopy Online 7.2 - Agilent

  • 4 - uHPLCs Lab

  • 7 - PubMed (NIH)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Cyanopiperidine-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-Cyanopiperidine-4-carboxylic acid (and its widely used N-Boc protected derivative, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-Cyanopiperidine-4-carboxylic acid (and its widely used N-Boc protected derivative, 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid) requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and medicinal chemistry, operational safety must be rooted in an understanding of chemical causality.

This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Causality & PPE Selection

4-Cyanopiperidine-4-carboxylic acid is typically encountered as a fine, crystalline solid[1]. The physical state of the chemical, combined with its specific functional groups, dictates its hazard profile.

  • The Causality of the Hazard: The cyano group (-C≡N) and the piperidine ring can interact aggressively with biological nucleophiles and mucous membranes. Furthermore, fine powders are highly susceptible to static charge accumulation, leading to rapid aerosolization during weighing or transfer. If inhaled, the powder dissolves in the mucosal moisture of the respiratory tract, where the carboxylic acid moiety lowers the local pH, causing acute tissue irritation[2].

To mitigate these risks, PPE must be selected not just for compliance, but to interrupt specific exposure pathways.

Quantitative Hazard Data & PPE Mapping
GHS Hazard CodeHazard DescriptionCausality / MechanismMandated PPE & Engineering Controls
H302 / H312 Acute toxicity (oral/dermal)The lipophilic piperidine ring facilitates dermal absorption; the cyano group induces systemic toxicity upon metabolic release[2].Gloves: Double-layered nitrile gloves (min 0.11 mm thickness). Body: Fully buttoned, non-porous lab coat[3].
H332 / H335 Harmful if inhaled / Respiratory irritationThe fine particulate nature of the solid powder leads to rapid aerosolization and deep deposition in the respiratory tract[2].Ventilation: Certified chemical fume hood (face velocity 80-120 fpm). Respirator: N95/P100 mask if a hood is unavailable[4].
H315 / H319 Skin / Serious eye irritationThe carboxylic acid moiety lowers local pH upon contact with mucosal moisture, causing immediate, severe tissue irritation[2].Eyes: Chemical splash goggles (ANSI Z87.1 certified). Face: Face shield required for bulk transfers[4].

Operational Plan: Self-Validating Handling Protocol

Trust in a laboratory protocol is built on self-validating systems—processes that inherently prove their own success or failure before the operator moves to the next step. When handling 4-Cyanopiperidine-4-carboxylic acid, the primary operational goal is to prevent the invisible spread of aerosolized cyano-derivatives.

Step-by-Step Closed-Loop Weighing and Transfer:

  • Airflow Validation: Before opening the chemical container, verify that the fume hood sash is set to the optimal operating height (typically 18 inches) and that the continuous airflow monitor reads between 80-120 feet per minute (fpm).

    • Causality: This specific face velocity creates a negative pressure envelope that is strong enough to contain aerosolized particulates, but gentle enough not to blow the powder off the spatula[5].

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Piperidine derivatives hold static charges that cause the powder to "jump." Anti-static boats neutralize this charge, preventing uncontrolled dispersion.

  • Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of the chemical.

  • Self-Validating Enclosure (Critical Step): Before removing the weighed material from the hood, transfer it into a sealable secondary container (e.g., a pre-tared scintillation vial) and cap it tightly.

  • The Validation Wipe: Wipe the exterior of the sealed vial with a Kimwipe dampened with 70% ethanol. Next, swipe the vial with a secondary dry Kimwipe.

    • System Validation: If the dry wipe remains visually clean and free of white residue, the primary containment is validated. The vial may now be safely removed from the fume hood without risking cross-contamination of the general lab space.

Operational Workflow & Emergency Response

G Start Hazard Assessment 4-Cyanopiperidine-4-carboxylic acid EngControls Engineering Controls (Fume Hood / Local Exhaust) Start->EngControls PPE PPE Selection (Nitrile, Goggles, Lab Coat) EngControls->PPE Handling Safe Handling & Transfer (Anti-static, Closed Systems) PPE->Handling Spill Spill / Exposure? (Emergency Response) Handling->Spill Decon Decontamination (Wet wipe, Doffing) Spill->Decon No Emergency Emergency Protocol (Evacuate, Wash, Report) Spill->Emergency Yes Disposal RCRA/EPA Waste Disposal (Solid Hazardous Waste) Decon->Disposal Emergency->Decon

Workflow for the safe handling, PPE utilization, and disposal of 4-Cyanopiperidine-4-carboxylic acid.

Emergency Spill Management: If 4-Cyanopiperidine-4-carboxylic acid is spilled outside the fume hood, do not sweep it dry . Dry sweeping introduces acute inhalation hazards. Instead, cover the spill with damp absorbent pads to suppress dust formation, then carefully scoop the material into a compatible, sealable hazardous waste container[6].

Logistics and Disposal Plan

Chemical waste disposal must comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), utilizing a "cradle-to-grave" tracking methodology[7].

  • Container Compatibility: Solid waste, including contaminated Kimwipes, anti-static boats, and compromised nitrile gloves, must be placed in a sealable polyethylene container. Do not use glass if there is a risk of pressure buildup from co-mingled reactive waste[8].

  • Labeling: The EPA requires that waste labels contain the exact words "Hazardous Waste." You must list the chemical using its full IUPAC nomenclature (e.g., 4-Cyanopiperidine-4-carboxylic acid or 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid). Do not use chemical formulae or abbreviations (like "Boc-cyano-pip"), as this violates RCRA labeling standards[8].

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA at or near the point of generation. The SAA must remain under the control of the operator generating the waste. Ensure the container is kept strictly closed unless actively adding waste[9].

  • Final Disposition: Once the SAA container reaches its volume limit (or the facility's time limit, typically 90-180 days depending on generator status), date the label and transfer it to the Central Accumulation Area for vendor pickup and high-temperature incineration[7][9].

References

  • NextSDS.4-cyanopiperidine-4-carboxylic acid hydrochloride — Chemical Substance Information.
  • Sigma-Aldrich.1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | 495415-34-4.
  • National Institutes of Health (NIH) / National Research Council.Working with Chemicals - Prudent Practices in the Laboratory.
  • Environmental Marketing Services.Disposal of Chemicals in the Laboratory.
  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.

Sources

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